Tin tungstate
Description
Properties
Molecular Formula |
O4SnW |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1,3-dioxa-2λ2-stanna-4λ6-tungstacyclobutane 4,4-dioxide |
InChI |
InChI=1S/4O.Sn.W |
InChI Key |
XYZSNCGFOMVMIA-UHFFFAOYSA-N |
Canonical SMILES |
O=[W]1(=O)O[Sn]O1 |
Synonyms |
SnWO4 tin tungstate |
Origin of Product |
United States |
Significance of Metal Tungstates in Advanced Functional Materials
Metal tungstates, a class of inorganic compounds with the general formula MWO4, are emerging as significant players in the field of advanced functional materials. acs.orgrsc.org Their versatile physicochemical properties, including excellent electrical conductivity and electrochemical characteristics, make them suitable for a wide range of applications. rsc.orgresearchgate.net These applications span across various technological domains, including scintillators, phosphors for white light-emitting diodes, supercapacitors, lithium-ion batteries, and laser host materials. researchgate.net More recently, their potential has been explored in heterogeneous catalysis, gas and humidity sensors, electrochromic devices, and optical recording. researchgate.net
Transition metal tungstates, such as those with iron, cobalt, nickel, and copper (FeWO4, CoWO4, NiWO4, and CuWO4), are ternary oxide semiconductors that have garnered considerable attention for their photoelectrochemical, electrocatalytic, and luminescent properties. researchgate.netcdmf.org.br The nature of the transition metal plays a crucial role in determining the optical and photocatalytic properties of these MWO4 type compounds. rsc.org For instance, the arrangement of atoms in the crystal structure, whether wolframite-type or scheelite-type, is influenced by the size of the metal cation. researchgate.netcdmf.org.br The unique electronic and magnetic properties of these materials, such as the high p-type conductivity exhibited by some, are a result of localized transition-metal d states. rsc.org The development of nanostructured metal tungstates has further expanded their potential by offering customized properties for specific applications. rsc.org
Evolution of Research Trajectories for Tin Tungstate
The scientific journey of tin tungstate (B81510) (SnWO4) began in the 1970s with the initial reporting of its crystalline structures, identifying both a low-temperature (α) and a high-temperature (β) phase. mdpi.com The α-SnWO4 phase possesses an orthorhombic structure and is stable below 670°C, while the β-SnWO4 phase has a cubic structure and forms at temperatures above 670°C. mdpi.com Early research focused on understanding these fundamental structural properties. rsc.org
Over the years, research has evolved to explore various synthesis methods to control the morphology and properties of tin tungstate. researchgate.netsemanticscholar.org Techniques such as hydrothermal methods, solid-state reactions, and magnetron sputtering have been employed to synthesize the α-phase. researchgate.net The synthesis of the β-phase is more demanding, typically requiring high-temperature solid-phase methods. researchgate.net The development of solution-phase synthesis techniques, like the solvothermal approach, has enabled the creation of α-SnWO4 nanosheets with high crystallinity and enhanced surface area, which in turn improves their performance in photocatalytic applications. figshare.comacs.org
A significant portion of recent research has been dedicated to investigating the photocatalytic and photoelectrochemical (PEC) applications of this compound. mdpi.comrsc.orgresearchgate.net Its narrow band gap and suitable band positions make it a promising candidate for visible-light-driven applications, including water splitting and the degradation of organic pollutants. mdpi.comresearchgate.net Researchers have focused on strategies like morphology control, doping, and creating composite materials to enhance its catalytic activity and stability. mdpi.com For example, the creation of nanocomposites with materials like reduced graphene oxide has been shown to improve photocatalytic efficacy by reducing the recombination of charge carriers. researchgate.net
Current Paradigms and Future Outlook in Tin Tungstate Materials Science
Solution-Based Synthesis Approaches
Solution-based methods are widely favored for synthesizing this compound nanomaterials due to their ability to offer precise control over reaction parameters, leading to products with tailored characteristics. These "wet-chemical" routes generally involve the reaction of tin and tungsten precursors in a liquid medium.
Hydrothermal and solvothermal syntheses are prominent techniques for producing crystalline this compound nanostructures. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions within a sealed vessel, known as an autoclave, at elevated temperatures and pressures. rhhz.net The key advantage is the ability to crystallize products directly from the solution, often without the need for high-temperature post-annealing. google.com
The morphology and crystal phase (α-SnWO₄ or β-SnWO₄) of the resulting this compound are highly dependent on several experimental parameters. colab.ws These include the choice of precursors (e.g., tin(II) chloride, sodium tungstate), the solvent system, reaction temperature, time, pH, and the use of structure-directing agents or surfactants like cetyltrimethylammonium bromide (CTAB). mdpi.commdpi.com For instance, by adjusting the water-to-ethylene glycol ratio in a solvothermal process, researchers have successfully synthesized α-SnWO₄ nanostrips and nanosheets. mdpi.com Similarly, flower-like α-SnWO₄ has been obtained under neutral conditions using a CTAB-assisted hydrothermal method. mdpi.com
A notable application of the hydrothermal method is the conversion of tungsten oxide (WO₃) thin films into α-SnWO₄ thin films by reacting them with an aqueous tin(II) chloride solution. rhhz.net The morphology of the resulting film can be tuned from sponge-like platelets to sharp nanowires by simply changing the pH of the reaction solution from 1 to 7. rhhz.net
Table 1: Influence of Hydrothermal/Solvothermal Parameters on this compound Morphology
| Precursors | Solvent System | Temperature | Time | Additive/pH | Resulting Morphology |
| SnCl₂·2H₂O, Na₂WO₄·2H₂O | Water | 120-180°C | 24 h | - | Reddish-brown precipitate |
| SnCl₂, Na₂WO₄ | Water | 160°C | 12 h | CTAB | Flower-like α-SnWO₄ |
| SnCl₂, Na₂WO₄ | Water/Ethylene (B1197577) Glycol | - | - | Varied solvent ratio | α-SnWO₄ nanostrips and nanosheets |
| WO₃ film, SnCl₂ solution | Water | 180°C | 24 h | pH adjusted to 1, 4, or 7 | Sponge-like platelets (pH 1) to sharp nanowires (pH 7) |
| Tin (II) chloride dihydrate, Sodium tungstate (IV) dihydrate | Ethylene Glycol | - | - | CTAB, NaOH | Tungsten-modified Sn₃O₄ |
This table is generated based on data from multiple research findings. rhhz.netgoogle.commdpi.commdpi.com
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. wikipedia.org It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. rsc.org This method is advantageous for its low processing temperatures and the ability to control the product's chemical composition. wikipedia.org
For this compound synthesis, the process typically starts with metal alkoxides or metal salts like tin(IV) chloride and sodium tungstate as precursors. matec-conferences.orgchemdad.com These precursors undergo hydrolysis and polycondensation reactions to form a colloidal sol. wikipedia.org For example, a polypyrrole-Stannous(II)tungstate nanocomposite has been synthesized using a sol-gel process where an inorganic tin(II)tungstate precipitate was formed by mixing tin(II) chloride and aqueous sodium metatungstate. mdpi.com In another approach, tin oxide nanoparticles were prepared via a sol-gel route using hydrous tin(IV) chloride as the precursor and ammonium (B1175870) hydroxide (B78521) as a precipitating agent. taylorandfrancis.comsci-hub.se The gel is subsequently dried and often calcined to obtain the final crystalline this compound material. matec-conferences.org
Co-precipitation is a straightforward and cost-effective method for synthesizing this compound nanoparticles. iosrjournals.orgresearchgate.net This technique involves the simultaneous precipitation of soluble tin and tungsten salts from a solution by adding a precipitating agent. nih.gov The key to this method is to ensure that the cations are brought into close proximity within the reaction medium, facilitating the formation of the desired compound. nih.gov
In a typical synthesis, aqueous solutions of a tin salt, such as tin(II) chloride (SnCl₂), and a tungsten salt, like sodium tungstate (Na₂WO₄), are mixed. rsc.orginoe.ro The addition of these equimolar aqueous solutions at room temperature can lead to the immediate formation of a bright yellow precipitate of nanoscaled β-SnWO₄. rsc.org The characteristics of the resulting nanoparticles, including their size and degree of aggregation, can be controlled by adjusting parameters such as pH, temperature, and reactant concentrations. iosrjournals.orgiau.ir To prevent particle aggregation and control size, surfactants are sometimes employed during the precipitation process. iosrjournals.org
Microemulsion synthesis is a sophisticated method for producing nanoparticles with well-defined sizes and shapes. This technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, where one liquid is dispersed as micro-domains in the other, stabilized by a surfactant film at the interface. For this compound synthesis, a water-in-oil (w/o) microemulsion, or reverse micelle system, is commonly used. mdpi.com
In this approach, the aqueous cores of the reverse micelles act as nanoreactors. Typically, two separate microemulsions are prepared, one containing the tin precursor (e.g., a methanolic solution of SnCl₂) and the other containing the tungsten precursor (e.g., an aqueous solution of Na₂WO₄·2H₂O). rsc.org When these two microemulsions are mixed, the micelles collide and coalesce, allowing the reactants to mix and nucleate within the confined space of the micellar core, leading to the formation of this compound nanoparticles. mdpi.comrsc.org This method has been successfully used to synthesize rhombohedral dodecahedron-shaped β-SnWO₄ particles at low temperatures. mdpi.com
Table 2: Typical Reagents in Microemulsion Synthesis of β-SnWO₄
| Component | Example Reagent | Role |
| Oil Phase | n-dodecane | Continuous non-polar medium |
| Surfactant | Cetyltrimethylammonium bromide (CTAB) | Stabilizes the water/oil interface |
| Co-surfactant | n-hexanol | Improves flexibility of surfactant film |
| Tin Precursor | Tin(II) chloride (SnCl₂) in methanol (B129727) | Source of Sn²⁺ ions |
| Tungsten Precursor | Sodium tungstate dihydrate (Na₂WO₄·2H₂O) in water | Source of WO₄²⁻ ions |
This table is compiled from research data on microemulsion synthesis. rsc.org
Co-precipitation Techniques for this compound Nanoparticles
Solid-State and Vapor-Phase Synthesis Methods
These methods typically involve reactions at higher temperatures and are often simpler in terms of process flow compared to solution-based routes.
Solid-state reaction, also known as the ceramic method, is a traditional and straightforward technique for preparing polycrystalline solids. encyclopedia.pub The process involves mechanically mixing powdered reactants, typically oxides like tin(II) oxide (SnO) and tungsten trioxide (WO₃), and then heating the mixture to high temperatures for an extended period to allow for diffusion and reaction between the solid particles. google.comresearchgate.net
This method is known for its simplicity and potential for large-scale production. mdpi.comencyclopedia.pub However, it often requires high reaction temperatures. For instance, the synthesis of the high-temperature β-phase of SnWO₄ requires temperatures above 670°C (940 K), followed by rapid cooling to obtain it as a metastable phase at room temperature. mdpi.comencyclopedia.pubnih.gov The α-phase can be prepared by heating an equimolar mixture of SnO and WO₃ at a lower temperature of 600°C in a vacuum or inert atmosphere. researchgate.net A significant drawback of this method can be the lack of homogeneity in the final product if the initial mixing is not thorough. google.com To overcome this, the reaction cycle of grinding and annealing may need to be repeated several times. youtube.com
Magnetron Sputtering and Thin Film Deposition of this compound
Magnetron sputtering has emerged as a viable physical vapor deposition technique for producing this compound thin films. This method offers control over film thickness and composition, which are critical parameters for various applications.
A common approach involves the sequential deposition and subsequent reaction of the constituent materials. nih.govacs.org Initially, a tungsten (W) film is deposited onto a substrate, such as n-Si, fluorine-doped tin oxide (FTO), or quartz, using magnetron sputtering from a pure tungsten target in an argon (Ar) gas environment. acs.org The thickness of this initial tungsten layer is precisely controlled using a quartz crystal microbalance. acs.org Following deposition, the tungsten film is subjected to an annealing process, typically at around 500 °C in air, to transform it into tungsten trioxide (WO₃). nih.govacs.org The resulting WO₃ film, which generally exhibits a monoclinic crystal structure, then serves as a precursor for the formation of this compound. nih.govacs.org
The final step involves the reaction of the WO₃ film with a tin source, commonly tin(II) chloride (SnCl₂), in a vacuum or controlled atmosphere. nih.govacs.org Heating the WO₃ film in the presence of SnCl₂ vapor leads to the formation of α-SnWO₄ films. nih.govacs.org The temperature of this conversion process is a critical parameter that influences the final phase and quality of the this compound film. nih.govacs.org
Alternatively, RF magnetron co-sputtering from metallic tin (Sn) and tungsten (W) targets in an Ar/O₂ gas mixture can be employed. researchgate.net This allows for the direct deposition of an amorphous this compound film at room temperature. researchgate.net A subsequent annealing step, for instance at 600°C in a vacuum, is then required to crystallize the as-grown amorphous film into the desired α-SnWO₄ phase. researchgate.net This method has been used to produce α-SnWO₄ films with a thickness of approximately 350 nm. researchgate.net The partial pressure of oxygen during sputtering is a key parameter that can be adjusted to control the tin-to-tungsten ratio and optimize the film's band gap. researchgate.net
The choice of substrate can also influence the properties of the deposited films. aip.org Substrates like soda lime glass, FTO-coated glass, silicon, and quartz have been used for depositing tungsten oxide films, a common precursor to this compound. aip.org The deposition mode, such as high power impulse magnetron sputtering (HiPIMS), mid-frequency magnetron sputtering (MFMS), and radiofrequency magnetron sputtering (RFMS), also affects the composition, crystal structure, and optical properties of the resulting films. aip.org
Chemical Vapor Deposition (CVD) for this compound Films
Chemical Vapor Deposition (CVD) presents an effective strategy for fabricating high-quality this compound films, particularly the α-SnWO₄ phase, for applications such as photoelectrochemical (PEC) water splitting. acs.org This method is noted for its ability to produce homogeneous and phase-pure films with controllable thickness. researchgate.netacs.org
A typical CVD process for this compound involves a two-step approach. acs.org First, a precursor layer of tungsten trioxide (WO₃) is deposited onto a substrate. researchgate.netacs.org Subsequently, this WO₃ layer is exposed to vaporized tin(II) chloride (SnCl₂) in a chemical process that leads to the formation of α-SnWO₄. researchgate.netacs.org This reaction can be represented as:
4WO₃ + 3SnCl₂ → 3SnWO₄ + WCl₆↑ nih.govacs.org
The reaction temperature plays a crucial role in the phase formation and the final characteristics of the film. nih.govacs.org Studies have investigated a range of CVD process temperatures, typically between 500°C and 600°C. nih.govacs.org The thickness of the resulting this compound films can be controlled, with reported thicknesses ranging from 90 nm to 630 nm. nih.govacs.org For instance, homogeneous and phase-pure α-SnWO₄ thin films with thicknesses between 260 nm and 560 nm have been successfully synthesized using this CVD strategy. researchgate.netacs.org
The CVD method offers a route to produce crystalline nanoscale α-SnWO₄ thin films that exhibit decent intrinsic structural durability. acs.org This is a significant advantage for applications that require long-term stability. acs.org Furthermore, the resulting films can be readily modified with catalytic overlayers to enhance charge carrier extraction. acs.org
Other variations of CVD, such as aerosol-assisted chemical vapor deposition (AACVD) and spray chemical vapor deposition (spray CVD), have been utilized for synthesizing nanostructured films of related metal tungstates like WO₃, copper tungstate (CuWO₄), and nickel tungstate (NiWO₄). ucl.ac.uk These methods demonstrate the versatility of CVD techniques in producing a variety of metal tungstate films with controlled morphologies. ucl.ac.uk
Control over Phase Formation and Morphology
The functional properties of this compound are intrinsically linked to its crystal phase and morphology. Therefore, precise control over these characteristics during synthesis is paramount for tailoring the material to specific applications.
Selective Synthesis of α-Tin Tungstate and β-Tin Tungstate Phases
This compound primarily exists in two crystalline forms: the low-temperature orthorhombic α-phase and the high-temperature cubic β-phase. mdpi.comencyclopedia.pub The α-SnWO₄ structure is stable below 670°C, while the transformation to β-SnWO₄ typically occurs above this temperature. mdpi.comencyclopedia.pub The synthesis conditions, particularly temperature, are the primary levers for selectively producing these phases.
The α-phase, being the low-temperature crystalline form, can be synthesized under milder conditions using various methods, including hydrothermal techniques, solid-state reactions, and magnetron sputtering. mdpi.comencyclopedia.pubresearchgate.net For instance, heating an equimolar mixture of SnO and WO₃ powders in an argon atmosphere at 600°C results in the α-SnWO₄ phase. researchgate.net In thin film synthesis via CVD, the reaction temperature and the thickness of the initial WO₃ film are critical. nih.gov High temperatures (500–650°C) and thicker WO₃ films (greater than 435 nm) tend to favor the formation of the SnW₃O₉ phase alongside or instead of α-SnWO₄. nih.gov Conversely, lower temperatures and thinner films are more conducive to obtaining single-phase α-SnWO₄. nih.gov
The synthesis of the β-phase is more challenging due to its high-temperature stability, generally requiring rapid cooling from temperatures exceeding 940 K. researchgate.net Most reported syntheses of β-SnWO₄ powders utilize high-temperature solid-phase methods. researchgate.net For faceted β-SnWO₄ microcrystals, a two-step temperature process can be employed. acs.org Nucleation is initiated at a specific temperature (Tₙ), typically around 80°C to ensure the dissolution of precursors like Na₂WO₄·2H₂O. acs.org Subsequently, crystallization and growth proceed at a higher temperature (T₉), with faceted microcrystals forming in a temperature window of 170–220°C. acs.org The choice of tungsten precursor is also crucial; tetrahedrally coordinated [WO₄]²⁻ units, as found in sodium tungstate (Na₂WO₄), are essential for forming β-SnWO₄. acs.org
The distinct crystal and electronic structures of the two phases lead to different properties. mdpi.comencyclopedia.pub The α-phase possesses a narrower, indirect bandgap (~1.7 eV), allowing for a wider range of light absorption, making it suitable for photoelectrochemical applications. mdpi.comencyclopedia.pubrhhz.net In contrast, the β-phase has a wider, direct bandgap (~2.7 eV), and its photo-generated electrons and holes exhibit greater redox activity, making it a candidate for photocatalytic degradation. mdpi.comencyclopedia.pub
Table 1: Synthesis Parameters and Resulting Phases of this compound
| Synthesis Method | Precursors | Temperature (°C) | Resulting Phase(s) | Key Findings |
| Solid-State Reaction | SnO, WO₃ | 600 | α-SnWO₄ | Equimolar mixture yields α-phase. researchgate.net |
| CVD | WO₃, SnCl₂ | 350-550 | α-SnWO₄, WO₃ | At lower temperatures, WO₃ can remain. acs.org |
| CVD | WO₃, SnCl₂ | 500-650 | α-SnWO₄, SnW₃O₉ | Higher temperatures and thicker films promote SnW₃O₉. nih.gov |
| High-Temperature Solid Phase | - | >940 (with rapid cooling) | β-SnWO₄ | Harsh conditions required for β-phase. researchgate.net |
| Two-Step Solution Growth | SnCl₂·2H₂O, Na₂WO₄·2H₂O | Tₙ: 80, T₉: 170-220 | Faceted β-SnWO₄ | Controlled nucleation and growth temperatures yield faceted microcrystals. acs.org |
Morphological Engineering of this compound Nanostructures
Controlling the morphology of this compound at the nanoscale is a key strategy for enhancing its performance in various applications by increasing surface area and exposing specific crystal facets.
Hydrothermal and solvothermal methods are widely used for morphological engineering. By adjusting synthesis parameters such as pH, solvent composition, and the use of surfactants, a variety of nanostructures can be achieved. For example, the pH of the reaction solution during the hydrothermal conversion of WO₃ films to α-SnWO₄ has a significant impact on the final morphology. rhhz.net A change from sponge-like platelets to sharp nanowires was observed as the pH increased from 1 to 7. rhhz.net
The solvent system in solvothermal synthesis also plays a crucial role. By varying the ratio of water to ethylene glycol, researchers have synthesized α-SnWO₄ as nanostrips and nanosheets. mdpi.com The evolution of morphology over reaction time has also been studied, showing a transformation from amorphous nanoparticles to aggregated particles and eventually to distinct 2D nanosheets. acs.org Surfactant-assisted hydrothermal methods have been employed to create flower-like α-SnWO₄ powders. mdpi.com
In thin film deposition, the morphology of the precursor film can be inherited by the final this compound film. mdpi.com For instance, α-SnWO₄ films can retain the nanostructured array morphology of the initial WO₃ film. mdpi.com
The ability to tune the morphology of related metal oxides, such as tungsten oxide, from hollow urchins to nanowires by simply adjusting the precursor concentration without surfactants or templates, highlights the potential for similar control over this compound nanostructures. rsc.org These engineered morphologies, with their high specific surface areas, can provide more active sites and enhance performance in applications like photocatalysis. rsc.org
Table 2: Morphological Control of this compound Nanostructures
| Synthesis Method | Key Parameter | Resulting Morphology | Reference |
| Hydrothermal Conversion | pH (1 to 7) | Sponge-like platelets to sharp nanowires | rhhz.net |
| Solvothermal | Water/ethylene glycol ratio | Nanostrips and nanosheets | mdpi.com |
| Surfactant-Assisted Hydrothermal | DTAB surfactant | Flower-like powders | mdpi.com |
| Solvothermal | Reaction time | Amorphous nanoparticles to 2D nanosheets | acs.org |
Doping and Composite Integration Strategies in Synthesis
To further enhance the properties of this compound, doping with other elements and forming composites with other materials are effective strategies. These modifications can improve charge separation, increase specific surface area, and enhance photocatalytic or photoelectrochemical activity.
Doping involves introducing foreign ions into the this compound lattice. This can create lattice distortions and defects that act as trapping sites for charge carriers, reducing the recombination of photogenerated electrons and holes. For instance, Sn-doping in bismuth tungstate (Bi₂WO₆) has been shown to create lattice distortions, reduce charge recombination, and increase the specific surface area, leading to enhanced photocatalytic activity. researchgate.netresearchgate.net While this example is on a related tungstate, the principle is applicable to this compound. Similarly, rare-earth ions like dysprosium (Dy³⁺) and samarium (Sm³⁺) have been used as dopants in other tungstates like strontium tungstate (SrWO₄) and calcium tungstate (CaWO₄) to impart specific luminescence properties. mdpi.commdpi.comsemanticscholar.org Doping can alter the electronic structure and optical properties of the host material.
Composite integration involves combining this compound with other materials to leverage the synergistic effects between the components. A notable example is the creation of β-tin tungstate-reduced graphene oxide (β-SnWO₄-rGO) nanocomposites. researchgate.net The reduced graphene oxide in the composite acts as an excellent electron acceptor and transporter, which significantly reduces the recombination of charge carriers in β-SnWO₄ and enhances its photocatalytic efficiency for dye degradation. researchgate.net
Another composite strategy involves creating heterojunctions, such as a CuWO₄/WO₃ shell/core structure. ucl.ac.uk Such a structure facilitates the separation and transport of photogenerated charges, leading to improved photoelectrochemical performance compared to the individual components. ucl.ac.uk Similarly, creating a composite of this compound with a protective overlayer, such as titanium dioxide (TiO₂), can passivate the surface and improve stability in photoelectrochemical applications. rhhz.net
These strategies of doping and composite formation offer versatile pathways to modify and improve the intrinsic properties of this compound for advanced applications.
X-ray Diffraction (XRD) for Crystal Structure Determination and Phase Identification
X-ray diffraction (XRD) is a primary technique for determining the crystal structure and identifying the phases of crystalline materials like this compound. iitk.ac.inpdx.edu The interaction of X-rays with the periodic arrangement of atoms in a crystal produces a unique diffraction pattern that provides information about the crystal lattice, including lattice parameters and phase composition. iitk.ac.in
Analysis of α-Tin Tungstate and β-Tin Tungstate Crystal Structures
This compound exists in two main polymorphs: a low-temperature α-phase and a high-temperature β-phase. encyclopedia.pubmdpi.com The α-SnWO₄ phase is stable below 670 °C and possesses an orthorhombic crystal structure with the space group Pnna. encyclopedia.pubresearchgate.net In this structure, tungsten and oxygen atoms form distorted WO₆ octahedra, which are interconnected at their corners. encyclopedia.pubmdpi.com The tin atoms are also coordinated in a distorted octahedral arrangement. researchgate.net The distortion in the SnO₆ octahedra is attributed to the stereochemically active 5s² lone electron pair of tin, a result of the second-order Jahn-Teller effect. researchgate.net
Above 670 °C, α-SnWO₄ transforms into the β-SnWO₄ phase, which has a cubic crystal structure with the space group P2₁3. encyclopedia.pubresearchgate.net In the β-phase, tungsten atoms form slightly deformed WO₄ tetrahedra, while the tin atoms are in a strongly distorted SnO₆ octahedral environment. encyclopedia.pubresearchgate.net A reverse transition from the β-phase to the α-phase can occur under negative pressure. mdpi.com
The structural differences between the two phases lead to distinct properties. The W-O bond length in the WO₄ tetrahedra of β-SnWO₄ (approximately 1.75 Å) is shorter than in the WO₆ octahedra of α-SnWO₄ (ranging from 1.80–2.15 Å). mdpi.com This results in a larger crystal field-splitting energy and higher orbital energy for tungsten in the β-phase. mdpi.com
Table 1: Crystallographic Data for this compound Polymorphs
| Phase | Crystal System | Space Group | Lattice Parameters (Å) |
| α-SnWO₄ | Orthorhombic | Pnna | a = 5.62, b = 11.6, c = 4.99 |
| β-SnWO₄ | Cubic | P2₁3 | a = 7.621 |
Note: The lattice parameters for α-SnWO₄ are approximate values from the literature, while the parameters for β-SnWO₄ are from the Materials Project database. materialsproject.org
Crystallinity and Phase Purity Investigations
XRD analysis is crucial for confirming the crystallinity and phase purity of synthesized this compound materials. For instance, high-energy ball milling has been used to synthesize pure β-SnWO₄ with high crystallinity, as confirmed by XRD and Rietveld refinement. researchgate.net Similarly, solvothermal methods have been employed to produce highly crystalline α-SnWO₄ nanosheets. acs.orgfigshare.com
The synthesis conditions, such as temperature and precursor ratios, significantly influence the resulting phases. Studies on this compound films have shown that at temperatures below 450 °C, WO₃ can coexist with α-SnWO₄. nih.gov At higher temperatures, around 600 °C, a secondary, tin-poor phase, SnW₃O₉, can form in addition to SnWO₄. nih.govacs.org The presence of these secondary phases can be identified and quantified using XRD, which helps in optimizing synthesis parameters to obtain phase-pure this compound. acs.org
Electron Diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) for Local Structure
While XRD provides information about the average crystal structure, electron diffraction and high-resolution transmission electron microscopy (HRTEM) are powerful techniques for probing the local atomic structure and identifying nanoscale features. HRTEM analysis of α-SnWO₄ nanosheets has revealed a layered orthorhombic crystal structure with high crystallinity, even at the edges of the nanosheets. acs.org The formation of these nanosheets is believed to occur through a dissolution-recrystallization process coupled with oriented attachment, as confirmed by systematic electron microscopy studies. acs.org In some cases, HRTEM has been used to observe the disc-like morphology of tin(IV) tungstate nanoparticles with sizes around 20 nm. researchgate.net
Lattice Dynamics and Phonon Mode Analysis in this compound Materials
The vibrational properties of this compound, which are critical to understanding its thermal and electronic behavior, can be investigated through lattice dynamics and phonon mode analysis. Raman spectroscopy is a key experimental technique for this purpose, complemented by theoretical calculations. researchgate.net
For β-SnWO₄, the symmetries and selection rules of the normal modes at the center of the Brillouin zone have been determined. researchgate.net Studies on related tungstates, such as cadmium tungstate (CdWO₄), have demonstrated the use of generalized spectroscopic ellipsometry to determine all long-wavelength active transverse and longitudinal optic phonon modes. aps.orgresearchgate.net This approach, combined with density functional theory (DFT) calculations, provides a comprehensive understanding of the phonon mode frequencies and broadening parameters. aps.org Similar comprehensive studies on this compound would be invaluable for elucidating its lattice dynamics. Theoretical calculations for double perovskites have shown that low-energy modes are associated with cation motion and octahedral tilting, while higher energy modes correspond to stretching and bending of the octahedra. diva-portal.org
Defect Chemistry and Non-Stoichiometry Studies in this compound Compounds
Defect chemistry and non-stoichiometry play a crucial role in determining the electronic and catalytic properties of metal oxides. wikipedia.orgchemeurope.com Non-stoichiometric compounds have a composition that cannot be represented by a simple ratio of integers, often due to the presence of point defects like vacancies or interstitials. wikipedia.orgscribd.com
In this compound, the presence of defects such as oxygen vacancies can influence its performance in applications like photocatalysis. acs.orgfigshare.com For example, α-SnWO₄ nanosheets with reduced oxygen vacancies have shown enhanced photocatalytic activity. acs.org The formation of non-stoichiometric phases is a known phenomenon in tungsten oxides, where oxygen-deficient species can be described as WO₃₋ₓ. wikipedia.org These oxygen vacancies can lead to the formation of extended defects, which have been observed in tungsten oxide nanowires and are believed to direct their growth.
The synthesis conditions can also lead to non-stoichiometry in this compound films. For instance, at high temperatures, the higher mobility of tin can lead to its depletion from the bulk, resulting in the crystallization of a tin-poor phase like SnW₃O₉. nih.gov The study of defect equilibria and their impact on the material's properties is an important area of research in this compound. pageplace.de
Advanced Spectroscopic Characterization of Tin Tungstate
Vibrational Spectroscopy for Bonding and Functional Group Analysis
Vibrational spectroscopy is a powerful, non-destructive tool for probing the bonding environment and identifying functional groups within tin tungstate (B81510). By analyzing the vibrational modes of the atoms, crucial information about the material's structure and composition can be obtained.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the material, exciting molecular vibrations. The resulting spectrum provides a fingerprint of the chemical bonds present.
In the study of β-SnWO₄, FTIR spectra typically exhibit vibrations in the 700–1050 cm⁻¹ range, which are characteristic of the orthotungstate anion ([WO₄]²⁻). acs.org For β-SnWO₄ nanoparticles, specific peaks around 609 cm⁻¹, 768 cm⁻¹, and 851 cm⁻¹ have been identified. mdpi.com The peak at approximately 609 cm⁻¹ is attributed to the asymmetric stretching vibration of the W-O bond within the [WO₆]⁶⁻ group, while the peaks at 768 cm⁻¹ and 851 cm⁻¹ correspond to the stretching vibrations of W–W and W–O–W bridging bonds, respectively. mdpi.com
The presence of water molecules and hydroxyl groups can also be detected. Broad bands around 3400-3300 cm⁻¹ are assigned to the stretching vibrations of adsorbed water (ν(O–H)), and a peak near 1650 cm⁻¹ is attributed to the bending vibration of water molecules (δ(H₂O)). acs.orgmdpi.com In some nanocomposites, a broad band around 3430 cm⁻¹ indicates symmetric and asymmetric O-H stretching, while a band at approximately 1570 cm⁻¹ is due to H-O-H bending, confirming the presence of exchangeable protons. orientjchem.org
The synthesis method and any subsequent modifications can influence the FTIR spectrum. For instance, in a polyaniline antimony tin tungstate nanocomposite, characteristic peaks for C–N, C=C, and C–H bonds were observed at 1303 cm⁻¹, 1486 cm⁻¹, and 1145 cm⁻¹, respectively, confirming the presence of the polymer component. orientjchem.org
Table 1: Characteristic FTIR Vibrational Bands for this compound and Related Compounds
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3430 - 3300 | O-H stretching vibrations (adsorbed water, hydroxyl groups) | acs.orgmdpi.comorientjchem.org |
| 1650, 1570 | H-O-H bending vibrations | acs.orgorientjchem.org |
| 1486 | C=C bond vibrations (in Polyaniline nanocomposite) | orientjchem.org |
| 1303 | C–N bond vibrations (in Polyaniline nanocomposite) | orientjchem.org |
| 1145 | C–H bond vibrations (in Polyaniline nanocomposite) | orientjchem.org |
| 1050 - 700 | Orthotungstate anion [WO₄]²⁻ vibrations | acs.org |
| 851 | W–O–W bridging bond stretching | mdpi.com |
| 768 | W–W stretching vibrations | mdpi.com |
| 609 | Asymmetric stretching of W-O in [WO₆]⁶⁻ group | mdpi.com |
Raman Spectroscopy for Crystal Structure and Phonon Modes
Raman spectroscopy complements FTIR by providing information on the vibrational modes that involve a change in polarizability. It is particularly sensitive to the crystal structure and phonon modes of the material.
For α-SnWO₄, Raman spectra are characterized by a strong, prominent peak at approximately 778-780 cm⁻¹. scielo.bracs.org This band is attributed to the O-W-O stretching vibrations within the [WO₆] clusters. scielo.br Other, less intense Raman modes for α-SnWO₄ are observed around 198, 288, and 405 cm⁻¹. scielo.br The presence of broad bands in the Raman spectra can be indicative of structural defects. scielo.br The formation of different phases can be monitored using Raman spectroscopy; for example, the disappearance of the 780 cm⁻¹ peak can signal the transformation of α-SnWO₄ into SnW₃O₉ at higher film thicknesses. acs.org
In contrast, β-SnWO₄ exhibits a different set of Raman active modes. Characteristic vibrational modes for the cubic β-SnWO₄ phase have been identified at wavenumbers of 68, 94, 272, 313, 790, 799, 901, and 950 cm⁻¹. researchgate.net The bands at 270 cm⁻¹, 688 cm⁻¹, and 820 cm⁻¹ are assigned to the W-O stretching vibrations of the WO₄ tetrahedra. researchgate.net
Table 2: Comparison of Raman Modes for α-SnWO₄ and β-SnWO₄
| Phase | Prominent Raman Peaks (cm⁻¹) | Reference |
| α-SnWO₄ | 778-780 (strong), 198, 288, 405 (weak) | scielo.bracs.org |
| β-SnWO₄ | 68, 94, 272, 313, 790, 799, 901, 950 | researchgate.net |
Electronic Spectroscopy for Electronic Structure and Optical Transitions
Electronic spectroscopy techniques are employed to investigate the electronic structure, including the band gap and optical transitions, as well as the behavior of charge carriers within this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Diffuse Reflectance Spectroscopy (DRS)
UV-Vis spectroscopy and Diffuse Reflectance Spectroscopy (DRS) are used to determine the optical absorption properties and the band gap energy (Eg) of this compound. The absorption of UV or visible light excites electrons from the valence band to the conduction band.
For α-SnWO₄, studies have reported an absorption onset at around 650 nm. rhhz.net This material is identified as having an indirect band gap, with reported values ranging from 1.58 eV to 1.9 eV. scielo.brrhhz.netacs.org One study determined an indirect optical transition at 1.90 ± 0.05 eV and a direct transition at 2.60 ± 0.05 eV. acs.org The brownish color of α-SnWO₄ films corresponds to these optical properties. nih.gov
The β-SnWO₄ phase, in contrast, absorbs in the near-ultraviolet to blue spectral region (<500 nm). acs.org It has a larger band gap, with values determined from Tauc plots to be in the range of 2.7–2.9 eV. acs.orgnih.gov
The band gap can be influenced by factors such as synthesis conditions and doping. For instance, the band gap of α-SnWO₄ was found to increase from 1.58 to 1.70 eV with increased processing time in a microwave-assisted hydrothermal synthesis, which was correlated with a decrease in structural defects. scielo.br
Photoluminescence (PL) Spectroscopy for Charge Carrier Recombination
Photoluminescence (PL) spectroscopy provides insights into the recombination of photogenerated electron-hole pairs. When the material is excited by photons with energy greater than its band gap, electrons are promoted to the conduction band, leaving holes in the valence band. The subsequent recombination of these charge carriers can result in the emission of light, which is detected by PL spectroscopy.
For α-SnWO₄, a broad emission band with a maximum at around 454 nm, in the blue region of the electromagnetic spectrum, has been observed. scielo.br This emission is generally attributed to the [WO₆] octahedron. scielo.br The intensity of the PL signal can be an indicator of the efficiency of charge carrier separation; a lower intensity often suggests a lower recombination rate, which is beneficial for applications like photocatalysis. mdpi.com For instance, Sn-doping in bismuth tungstate was found to decrease the PL intensity, indicating that the doping helps to inhibit the recombination of photogenerated electrons and holes. mdpi.com
In some cases, additional weak emissions may be observed. For example, α-SnWO₄ processed for a shorter duration showed a weak emission in the 590 to 732 nm range. scielo.br For β-SnWO₄, photoluminescence studies have suggested that fluorescence is not a significant competitive loss process for photocatalysis. acs.org
Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
XPS analysis of this compound films confirms the presence of tin (Sn), tungsten (W), and oxygen (O). nih.gov The high-resolution spectra of the core levels of these elements provide detailed information about their oxidation states. For α-SnWO₄, the Sn 3d spectrum typically shows doublet peaks corresponding to Sn 3d₅/₂ and Sn 3d₃/₂. Pristine films predominantly show Sn²⁺, with binding energies around 486.2 eV for Sn 3d₅/₂ and 494.6 eV for Sn 3d₃/₂. acs.org However, a small amount of Sn⁴⁺ can also be present, indicated by peaks at slightly higher binding energies (e.g., 487.0 eV for Sn 3d₅/₂ and 495.5 eV for Sn 3d₃/₂). acs.org The presence of Sn⁴⁺ can be due to impurity phases or surface oxidation. acs.org
The W 4f spectrum in α-SnWO₄ shows the expected W⁶⁺ state, but a contribution from a reduced W⁵⁺ state can also be observed. researchgate.net The O 1s spectrum can be deconvoluted into multiple peaks, representing lattice oxygen and other oxygen species like hydroxyl groups or oxygen in different chemical environments.
XPS depth profiling, which involves sputtering the surface with argon ions, can be used to investigate the elemental distribution within the film. nih.gov This has revealed, for example, that carbon contamination is often present on the surface of the films. nih.gov
Table 3: Representative XPS Binding Energies for α-SnWO₄
| Element | Core Level | Oxidation State | Binding Energy (eV) | Reference |
| Sn | 3d₅/₂ | Sn²⁺ | 486.2 | acs.org |
| Sn | 3d₃/₂ | Sn²⁺ | 494.6 | acs.org |
| Sn | 3d₅/₂ | Sn⁴⁺ | 487.0 | acs.org |
| Sn | 3d₃/₂ | Sn⁴⁺ | 495.5 | acs.org |
| W | 4f | W⁶⁺, W⁵⁺ | - | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the near-surface region of materials. carleton.eduthermofisher.comnih.gov In the study of this compound, XPS provides crucial insights into the valence states of tin and tungsten, which are critical for understanding its properties and performance in various applications.
The analysis of this compound by XPS typically involves the high-resolution scanning of the Sn 3d and W 4f core level spectra. For tin, the Sn 3d spectrum is characterized by a doublet, Sn 3d₅/₂ and Sn 3d₃/₂, resulting from spin-orbit splitting. The binding energies of these peaks are indicative of the oxidation state of tin. For instance, in tin-doped bismuth tungstate, two characteristic peaks at 486.8 eV and 495.5 eV are attributed to Sn 3d₅/₂ and Sn 3d₃/₂, respectively, confirming the presence of tin in the Sn⁴⁺ state. mdpi.com In other studies, the Sn 3d spectra have been deconvoluted to show the presence of both Sn²⁺ and Sn⁴⁺ states. For example, in tungsten-modified Sn₃O₄, peaks at approximately 486.4 eV and 494.9 eV were assigned to Sn²⁺, while peaks at 487.2 eV and 495.7 eV were ascribed to Sn⁴⁺. mdpi.com
Similarly, the W 4f spectrum, also a doublet (W 4f₇/₂ and W 4f₅/₂), reveals the oxidation state of tungsten. In pure bismuth tungstate, characteristic peaks for W 4f₅/₂ and W 4f₇/₂ appear at 37.4 eV and 35.4 eV, respectively, which confirms that tungsten exists in the W⁶⁺ valence state. mdpi.com In tungsten-modified Sn₃O₄, the W⁶⁺ state is identified by peaks at around 35.9 eV (W 4f₇/₂) and 38.0 eV (W 4f₅/₂). mdpi.com A study on a poly(N-methyl pyrrole)/stannous(II) tungstate nanocomposite reported a binding energy of 35.9 eV for the W 4f₇/₂ peak, consistent with the W⁶⁺ state. mdpi.com
The O 1s spectrum is also analyzed to understand the chemical environment of oxygen. It can often be decomposed into multiple peaks corresponding to lattice oxygen (O²⁻), surface hydroxyl groups (-OH), and adsorbed water molecules. mdpi.commdpi.com For example, in a ZnWO₄@SnWO₄ heterostructure, the O 1s spectrum showed a peak at 530.8 eV attributed to the metal-bound oxide (O²⁻) and another at 533.0 eV assigned to surface-adsorbed or structural water. researchgate.net
Shifts in the binding energies of the Sn 3d, W 4f, and O 1s peaks can indicate interactions between the elements within the material, such as those caused by doping or the formation of heterostructures. mdpi.com
Table 1: XPS Binding Energies for this compound and Related Compounds
| Compound/Material | Element | Orbital | Binding Energy (eV) | Oxidation State | Reference |
|---|---|---|---|---|---|
| 2%Sn-Bi₂WO₆ | Sn | 3d₅/₂ | 486.8 | Sn⁴⁺ | mdpi.com |
| Sn | 3d₃/₂ | 495.5 | Sn⁴⁺ | mdpi.com | |
| Bi | 4f₇/₂ | 158.9 | Bi³⁺ | mdpi.com | |
| Bi | 4f₅/₂ | 164.3 | Bi³⁺ | mdpi.com | |
| W | 4f₇/₂ | 35.4 | W⁶⁺ | mdpi.com | |
| W | 4f₅/₂ | 37.4 | W⁶⁺ | mdpi.com | |
| W-Sn₃O₄@CTAB | Sn | 3d₅/₂ | 486.4 | Sn²⁺ | mdpi.com |
| Sn | 3d₅/₂ | 487.2 | Sn⁴⁺ | mdpi.com | |
| Sn | 3d₃/₂ | 494.9 | Sn²⁺ | mdpi.com | |
| Sn | 3d₃/₂ | 495.7 | Sn⁴⁺ | mdpi.com | |
| W | 4f₇/₂ | 35.9 | W⁶⁺ | mdpi.com | |
| W | 4f₅/₂ | 38.0 | W⁶⁺ | mdpi.com | |
| PNMPy/nano-Stannous(II)WO₃ | W | 4f₇/₂ | 35.9 | W⁶⁺ | mdpi.com |
| ZnWO₄@SnWO₄ | O | 1s | 530.8 | O²⁻ | researchgate.net |
| O | 1s | 533.0 | H₂O | researchgate.net |
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. bruker.com It is often integrated with scanning electron microscopes (SEM) and provides rapid qualitative and quantitative identification of the elements present in a material. ebatco.com In the context of this compound research, EDS is crucial for confirming the presence and relative atomic concentrations of tin (Sn), tungsten (W), and oxygen (O), thereby verifying the stoichiometry of the synthesized material. researchgate.net
For instance, in the synthesis of tin-doped bismuth tungstate, EDS analysis was used to measure the actual molar ratio of Sn to Bi in the doped samples, confirming that the tin concentration increased with the intended doping levels. semanticscholar.org Similarly, for tin(IV) tungstate nanoparticles, EDS was employed to determine the elemental composition, which, in conjunction with thermogravimetric analysis, led to the assignment of the molecular formula 2SnO₂·3WO₃·5H₂O. researchgate.net
EDS is also valuable for creating elemental maps, which show the spatial distribution of elements across a sample's surface. This is particularly useful for analyzing composite materials or heterostructures to ensure a homogeneous distribution of the constituent elements. tekafos.com.tr For example, in the analysis of a 350 nm thick SnWO₄ film, EDS confirmed a one-to-one atomic relation between Sn and W after the removal of surface carbon. acs.org In another study on copper(I) tungstate films, EDS analysis at different points on the electrode surface showed a Cu/W mass ratio of 0.43, which was in strong agreement with the expected ratio of 0.41, confirming the composition of the film. nih.gov
Table 2: Elemental Composition of this compound-Based Materials by EDS
| Material | Intended Composition | Measured Elements | Key Findings | Reference |
|---|---|---|---|---|
| Tin-doped Bismuth Tungstate | 1%, 2%, 4%, 6% Sn/Bi molar ratio | Bi, W, O, Sn | Actual Sn/Bi molar ratios were 1.5%, 3.8%, 5.2%, and 6.6%, respectively, showing an upward trend with increasing Sn concentration. | semanticscholar.org |
| Tin(IV) Tungstate Nanoparticles | 2SnO₂·3WO₃·5H₂O | Sn, W, O | Confirmed the presence of Sn, W, and O, supporting the proposed molecular formula. | researchgate.net |
| SnWO₄ Film | SnWO₄ | Sn, W | A clear one-to-one atomic relation between Sn and W was evidenced. | acs.org |
| β-SnWO₄ | SnWO₄ | Sn, W, O | All characteristic elements of this compound were identified. | researchgate.net |
Nuclear and Local Probes
Mössbauer Spectroscopy for Tin Environments
¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of tin atoms. It provides valuable information on the oxidation state (isomer shift, δ) and the symmetry of the tin site (quadrupole splitting, ΔEQ). rsc.orguni-bielefeld.de This technique has been instrumental in characterizing the different phases and tin environments within this compound compounds.
In studies of α-SnWO₄ and β-SnWO₄, Mössbauer spectroscopy has been used to distinguish between the Sn²⁺ and Sn⁴⁺ valence states. researchgate.net The spectra of mixed-oxide powders often show a small peak near 0 mm/s, characteristic of Sn⁴⁺ in phases like SnO₂, and a more prominent doublet with a larger isomer shift, which is indicative of Sn²⁺. For α-SnWO₄, the Sn²⁺ state gives a large doublet centered at approximately 3.4 mm/s. researchgate.net The presence of a quadrupole splitting confirms a distorted coordination environment for the Sn²⁺ ion, where the 5s electron pair is stereochemically active. cdnsciencepub.com
The isomer shifts for α- and β-SnWO₄ are slightly different, reflecting variations in their average Sn-O bond lengths. α-SnWO₄, with a shorter average Sn-O bond length, exhibits a slightly lower isomer shift compared to β-SnWO₄, as expected. cdnsciencepub.com Furthermore, the asymmetry observed in the Mössbauer doublets for both α- and β-SnWO₄ has been attributed to the Goldanskii-Karyagin effect, which arises from the anisotropic thermal motion of the tin atoms in the crystal lattice. acs.orgresearchgate.net
Mössbauer spectroscopy has also revealed the presence of additional, sometimes undocumented, tin phases in synthesized materials. For example, in some this compound preparations, another doublet centered around 3.0 mm/s was required to fit the spectra, suggesting a different Sn²⁺ environment. researchgate.net
Table 3: ¹¹⁹Sn Mössbauer Parameters for this compound Phases
| Phase | Tin Species | Isomer Shift (δ) (mm/s)* | Quadrupole Splitting (ΔEQ) (mm/s) | Key Observation | Reference |
|---|---|---|---|---|---|
| α-SnWO₄ | Sn²⁺ | ~3.4 | Resolved doublet | Indicates distorted Sn²⁺ environment. | researchgate.net |
| α-SnWO₄ | Sn²⁺ | 2.89 | 1.81 | Stereochemically active 5s electron pair. | cdnsciencepub.com |
| β-SnWO₄ | Sn²⁺ | 2.99 | 1.63 | Less distorted environment than α-phase. | cdnsciencepub.com |
| Mixed-oxide (SnₓWO₃₊ₓ) | Sn⁴⁺ (e.g., SnO₂) | ~0 | --- | Minor phase due to oxidation. | researchgate.net |
| Mixed-oxide (SnₓWO₃₊ₓ) | Sn²⁺ (undocumented phase) | ~3.0 | Resolved doublet | Additional Sn²⁺ environment observed. | researchgate.net |
*Isomer shifts are reported relative to BaSnO₃ or a similar standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of materials at the atomic level. osti.gov In the context of tin-containing compounds, ¹¹⁹Sn NMR is particularly valuable due to its wide chemical shift range, which is highly sensitive to the coordination environment and oxidation state of the tin atom. huji.ac.ilnorthwestern.edu Tin has three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly used due to its higher sensitivity. huji.ac.il
While the application of NMR spectroscopy specifically to this compound is not extensively documented in the reviewed literature, the principles of ¹¹⁹Sn and ¹⁸³W NMR are highly relevant. ¹¹⁹Sn NMR has been widely applied to study organotin compounds and inorganic tin materials, where different chemical shift ranges are characteristic of specific tin environments. huji.ac.ilacs.org For instance, DFT computations have been successfully used to predict ¹¹⁹Sn NMR chemical shifts, providing a tool to determine the structure and nuclearity of tin(II) complexes in solution. acs.org
For the tungsten component, ¹⁸³W NMR is the primary tool. ¹⁸³W is the only naturally occurring NMR-active tungsten isotope with a spin of 1/2, and it typically yields very narrow resonance lines. researchgate.net The chemical shifts in ¹⁸³W NMR are sensitive to the structure and symmetry of the tungstate anion, the nature of the central atom, counter-ions, and the solvent. researchgate.net Studies on aqueous isopolytungstates have utilized ¹⁸³W NMR, along with ¹⁷O and ¹H NMR, to identify various polyanion species that form upon acidification. rsc.org
The application of solid-state NMR techniques would be particularly insightful for this compound, allowing for the characterization of the local atomic ordering and environments of both tin and tungsten in the solid material. rsc.org For example, solid-state ¹¹⁹Sn NMR has been used to study phase evolution in methylammonium (B1206745) tin halide perovskites. acs.org Although direct NMR studies on this compound are sparse, the established methodologies for both ¹¹⁹Sn and ¹⁸³W NMR provide a clear path for future detailed structural investigations of this compound.
Table 4: General Properties of NMR-Active Nuclei Relevant to this compound
| Nucleus | Spin (I) | Natural Abundance (%) | Relative Receptivity (vs ¹³C) | Typical Chemical Shift Range (ppm) | Reference |
|---|---|---|---|---|---|
| ¹¹⁹Sn | 1/2 | 8.59 | 25.2 | ~5000 (-2500 to +3000) | northwestern.edu |
| ¹¹⁷Sn | 1/2 | 7.68 | 21.7 | ~5000 | huji.ac.il |
| ¹¹⁵Sn | 1/2 | 0.34 | 1.54 | ~2600 | huji.ac.il |
| ¹⁸³W | 1/2 | 14.3 | 0.4 | --- | researchgate.net |
Morphological and Microstructural Investigations of Tin Tungstate Materials
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials. In the study of tin tungstate (B81510), SEM analysis has revealed a diverse range of morphologies, heavily dependent on the synthesis method and conditions.
For instance, tin(IV) tungstate nanoparticles synthesized via a chemical coprecipitation method exhibit a disc-like or plate-like appearance. semanticscholar.orgresearchgate.netresearchgate.net In another study, the hydrothermal synthesis of α-SnWO₄ resulted in the formation of agglomerated nanosheets. scielo.br The morphology of tin tungstate films has also been examined, showing variations from relatively smooth to rough surfaces depending on the substrate and preparation temperature. acs.orgnih.gov For example, films grown on Si substrates tend to be more homogeneous compared to those on FTO or TiN/O substrates, which exhibit a rougher morphology. acs.org
Furthermore, SEM has been instrumental in observing the effects of post-synthesis treatments. For example, tungstate conversion coatings on tin surfaces have been shown to develop fine cracking, with whiskers observed to grow from thinner or absent areas of the coating. plymouth.ac.uk The morphology of this compound can also be controlled to form specific structures, such as three-dimensional flower-like morphologies composed of two-dimensional nanosheets in tin-doped bismuth tungstate. mdpi.com
The following table summarizes various morphologies of this compound observed through SEM under different synthesis conditions.
| Synthesis Method | Precursors/Additives | Observed Morphology | Reference |
| Chemical Coprecipitation | Tin(IV) chloride, Sodium tungstate, EDTA | Disc-like/Plate-like nanoparticles | semanticscholar.orgresearchgate.net |
| Hydrothermal | Tin chloride, Sodium tungstate, Succinic acid | Agglomerated nanosheets | scielo.br |
| Chemical Vapor Deposition | WO₃, SnCl₂ | Smooth to rough films | acs.orgnih.gov |
| Hydrothermal | Bismuth nitrate, Sodium tungstate, Tin chloride | 3D flower-like structures | mdpi.com |
Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed investigation of the internal structure, crystallinity, and particle size of nanomaterials.
TEM analysis of tin(IV) tungstate nanoparticles synthesized by chemical coprecipitation revealed particle sizes around 20 nm, although some agglomeration of particles was noted. semanticscholar.orgresearchgate.net It's important to note that particle sizes determined by TEM can differ from those calculated from XRD data, as the latter can be influenced by factors like inhomogeneous strains and other crystal defects. semanticscholar.org For α-SnWO₄ synthesized via a low-temperature hydrothermal method, a crystallite size of approximately 25 nm was determined. researchgate.netresearchgate.net
High-Resolution TEM (HRTEM) further allows for the visualization of the crystal lattice, confirming the crystallinity of the nanoparticles. core.ac.uk For example, HRTEM has been used to confirm the uniform anchoring of SnS quantum dots with an average particle size of 2.2 nm on the surface of α-SnWO₄ nanosheets. acs.org Detailed morphological studies using TEM on nickel tungstate nanoparticles have shown well-dispersed, nearly spherical nanoparticles with an average particle size in the range of 15-35 nm. core.ac.uk
The table below presents a selection of particle and crystallite sizes of this compound and related tungstate materials as determined by TEM.
| Material | Synthesis Method | Determined Size | Reference |
| Tin(IV) Tungstate | Chemical Coprecipitation | ~20 nm (particle size) | semanticscholar.orgresearchgate.net |
| α-SnWO₄ | Hydrothermal | ~25 nm (crystallite size) | researchgate.netresearchgate.net |
| SnS/α-SnWO₄ | - | 2.2 nm (SnS QD particle size) | acs.org |
| Nickel Tungstate | Sucrose-nitrate decomposition | 15-35 nm (particle size) | core.ac.uk |
Surface Area and Porosity Analysis (BET, Pore Size Distribution)
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material by measuring the physical adsorption of a gas (commonly nitrogen) onto its surface. micromeritics.comfilab.fr This information, along with pore size distribution, is crucial for applications involving catalysis, sensing, and energy storage, where a high surface area can enhance performance.
For tin(IV) tungstate nanoparticles synthesized by chemical coprecipitation, a high surface area of 205-225 m²/g has been reported. semanticscholar.orgresearchgate.net This large surface area is indicative of the presence of surface hydroxyl groups, which contribute to the material's catalytic activity. semanticscholar.org In another study, hydrothermally synthesized α-SnWO₄ was also characterized by BET analysis to understand its porous nature. researchgate.net Similarly, tin-doped bismuth tungstate with a 3D flower-like morphology exhibited a significantly increased specific surface area compared to the pure material, providing more active sites for photocatalysis. mdpi.com The porosity of bimetallic nickel-cobalt (B8461503) tungstate nanostructures has also been investigated, revealing a mesoporous structure. researchgate.net
The following table highlights the specific surface area of different this compound and related materials.
| Material | Synthesis Method | Specific Surface Area (m²/g) | Reference |
| Tin(IV) Tungstate | Chemical Coprecipitation | 205-225 | semanticscholar.orgresearchgate.net |
| α-SnWO₄ | Hydrothermal | Data reported, specific value not cited | researchgate.net |
| Tin-doped Bi₂WO₆ | Hydrothermal | Significantly increased vs. pure | mdpi.com |
| Nickel-Cobalt Tungstate | Hydrothermal | Mesoporous, specific value not cited | researchgate.net |
Influence of Synthesis Parameters on this compound Morphology
The morphology of this compound is highly sensitive to the parameters of the synthesis process. scientific.net By carefully controlling these parameters, it is possible to tailor the final structure of the material for specific applications.
Several synthesis methods have been employed to produce this compound, including hydrothermal methods, solid-state reactions, and magnetron sputtering. mdpi.comresearchgate.net The hydrothermal method is noted for producing crystals with a complete phase, small particle size, and uniform distribution. mdpi.com For example, the water/ethylene (B1197577) glycol ratio in a hydrothermal synthesis can be varied to produce α-SnWO₄ with morphologies ranging from nanostrips to nanosheets. scielo.br The temperature and duration of hydrothermal synthesis also play a critical role, with variations leading to different particle sizes and shapes such as spherical, rod-like, and hexagonal nanoparticles of tin oxide. researchgate.net
In the case of thin film deposition, the synthesis temperature and the thickness of the initial tungsten trioxide (WO₃) film are crucial factors. nih.gov High temperatures (500–650 °C) and greater thicknesses (above 435 nm) can lead to the formation of a secondary SnW₃O₉ phase alongside SnWO₄. nih.gov Conversely, lower temperatures and thicknesses can yield single-phase SnWO₄ films. nih.gov The use of capping agents, such as EDTA in chemical coprecipitation, is also a key factor in controlling nanoparticle growth. semanticscholar.orgresearchgate.netbcrec.id Similarly, in the hydrothermal synthesis of tungsten trioxide hydrate (B1144303) films, the addition of different capping agents like Na₂SO₄, (NH₄)₂SO₄, and CH₃COONH₄ can result in platelike, wedgelike, and sheetlike nanostructures, respectively. acs.org
Sonochemical synthesis, which utilizes ultrasound, offers another route to control morphology. The shock waves generated during cavitation can lead to well-crystallized nanoparticles. researchgate.net The concentration of surfactants in the synthesis medium can also direct the formation of different morphologies, such as nanocrystalline aggregates or nanosheets. rsc.org
Growth Mechanisms of this compound Nanostructures
Understanding the growth mechanisms of this compound nanostructures is essential for the rational design and synthesis of materials with desired morphologies. The formation of different structures is often governed by principles of nucleation and crystal growth, which are influenced by the specific synthesis conditions.
In the formation of this compound films via the reaction of WO₃ with SnCl₂, a diffusion-based mechanism is proposed. acs.orgnih.gov Tin diffuses into the WO₃ lattice, and at elevated temperatures, the formation of the SnWO₄ phase occurs. nih.gov The unequal diffusion rates of tin and tungsten, a phenomenon known as the Kirkendall effect, can lead to different crystallization pathways at various temperatures. acs.orgnih.gov At higher temperatures (e.g., 600 °C), the higher mobility of tin can cause it to leave the bulk of the film, resulting in the crystallization of a tin-poor phase, SnW₃O₉. acs.orgnih.gov
The growth of nanostructures in solution-based methods like hydrothermal synthesis is often described by a dissolution-recrystallization mechanism. rsc.org In this process, initially formed amorphous precipitates dissolve and then recrystallize into more stable crystalline structures. The morphology of the final particles is influenced by the relative growth rates of different crystal facets. For instance, in the growth of rod-shaped manganese tungstate nanoparticles, it was proposed that the particles grow along the <001> axis. rsc.org
The use of capping agents or surfactants plays a crucial role in directing the growth of specific morphologies by selectively adsorbing to certain crystal faces, thereby inhibiting or promoting growth in particular directions. semnan.ac.ir For example, the self-assembly of long-chained amine surfactants into different phases (lyotropic or lamellar) can control whether nanocrystalline aggregates or nanosheets are formed. rsc.org
Theoretical and Computational Studies of Tin Tungstate
First-Principles Density Functional Theory (DFT) Calculations for Electronic Structure.mdpi.comresearchgate.net
First-principles Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of materials, including tin tungstate (B81510). youtube.comresearchgate.net This computational method allows for the calculation of various properties from fundamental quantum mechanical principles, providing a theoretical framework to understand and predict material behavior. researchgate.net DFT calculations for tin tungstate have been crucial in determining its band structure, density of states, and the nature of its chemical bonding, which are essential for its application in photocatalysis and optoelectronics. mdpi.comresearchgate.net
DFT simulations are typically performed using approximations for the exchange-correlation functional, such as the Generalized Gradient Approximation (GGA). mdpi.comresearchgate.net These calculations can reveal the contributions of different atomic orbitals to the electronic states and provide a detailed picture of the electronic landscape of the material. researchgate.net
Theoretical calculations have been pivotal in understanding the distinct electronic properties of the two primary phases of this compound: the low-temperature α-phase and the high-temperature β-phase. mdpi.com
The α-SnWO₄ phase, which has an orthorhombic crystal structure, is characterized by a narrower, indirect band gap, with calculated values around 1.7 eV. mdpi.comnih.gov This indirect nature implies that a phonon is involved in the electron transition from the valence band to the conduction band. The valence band maximum (VBM) is primarily formed by the hybridization of O 2p and Sn 5s orbitals. mdpi.comresearchgate.net The conduction band minimum (CBM) is mainly composed of W 5d orbitals. mdpi.com This electronic configuration results in a wider range of light absorption, making it a promising material for photoelectrochemical applications. mdpi.comresearchgate.net
In contrast, β-SnWO₄ possesses a cubic crystal structure and is a direct band gap semiconductor. mdpi.com Its calculated band gap is significantly wider, approximately 2.7 eV. mdpi.com While the valence band composition is similar to the alpha phase, being a hybrid of O 2p and Sn 5s orbitals, the conduction band of the beta phase includes contributions from Sn 5p orbitals in addition to the W 5d orbitals. mdpi.com The wider band gap of β-SnWO₄ gives its photo-generated electrons and holes greater reduction and oxidation activity, respectively, making it suitable for photocatalysis. mdpi.com
The distinct differences in their band structures lead to different carrier separation efficiencies, with the indirect gap of α-SnWO₄ potentially leading to higher efficiency. mdpi.com
Table 1: Comparison of Calculated Band Gap Properties for this compound Phases
| Property | α-SnWO₄ | β-SnWO₄ |
| Crystal Structure | Orthorhombic | Cubic |
| Band Gap Type | Indirect | Direct |
| Calculated Band Gap (eV) | ~1.7 mdpi.comnih.gov | ~2.7 mdpi.com |
| Experimental Band Gap (eV) | 1.74 nih.gov | 2.50 - 2.82 researchgate.net |
| Conduction Band Composition | W 5d mdpi.com | W 5d + Sn 5p mdpi.com |
| Valence Band Composition | O 2p + Sn 5s mdpi.comresearchgate.net | O 2p + Sn 5s mdpi.com |
This table is populated with data from theoretical calculations and experimental findings for comparison.
In both α- and β-SnWO₄, the valence bands are predominantly formed by the hybridization of O 2p and Sn 5s orbitals. mdpi.comresearchgate.net This indicates a strong covalent interaction between tin and oxygen atoms. The conduction bands, however, show a marked difference between the two phases. mdpi.com
For α-SnWO₄ , the conduction band edge is mainly composed of W 5d orbitals. mdpi.com This suggests that tungsten centers play a crucial role in the electronic transitions and photocatalytic activity of this phase.
For β-SnWO₄ , the conduction band is a mixture of W 5d and Sn 5p orbitals. mdpi.com The presence of Sn 5p states in the conduction band of the beta phase is a key differentiator from the alpha phase and contributes to its wider band gap.
The projected density of states (PDOS) allows for a quantitative assessment of the contribution of each orbital (Sn 5s, W 5d, O 2p) to the total DOS, offering a deeper understanding of the chemical bonding and electronic properties of this compound. researchgate.net
Band Structure and Band Gap Calculations for α- and β-Tin Tungstate
Molecular Dynamics Simulations for Lattice Properties and Stability
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of atoms and molecules in a material, providing insights into its structural properties, stability, and phase transitions. mdpi.commdpi.com These simulations solve Newton's equations of motion for a system of interacting particles, allowing for the investigation of temperature and pressure-dependent phenomena. osti.gov
For this compound, MD simulations can be employed to investigate the stability of its different crystalline phases (α-SnWO₄ and β-SnWO₄) as a function of temperature. The α-phase is known to be stable at lower temperatures, while the β-phase is stable at higher temperatures. mdpi.com MD simulations can model this phase transition by calculating the free energy of each phase at different temperatures.
Furthermore, MD simulations can provide information about the lattice dynamics, such as phonon dispersion curves and vibrational modes. jkps.or.kr This is crucial for understanding the thermal properties of this compound and its behavior under different environmental conditions. The simulations can also be used to study the structural and thermodynamic properties of tin and its allotropes, which can provide foundational knowledge for understanding the behavior of tin within the tungstate compound. unimap.edu.my
Computational Modeling of Surface Reactivity and Adsorption on this compound
Computational modeling, particularly using DFT, is instrumental in understanding the surface reactivity and adsorption processes on this compound, which are critical for its performance in applications like photocatalysis and gas sensing. mdpi.com These models can simulate the interaction of molecules with the tungstate surface, providing insights into adsorption energies, reaction pathways, and the electronic changes that occur upon adsorption. plathinium.com
For photocatalysis, understanding the adsorption of water molecules and other reactants on the this compound surface is essential. Computational models can identify the most favorable adsorption sites and the nature of the chemical bonds formed. For example, studies on similar materials like ferrihydrite have shown that tungstate and molybdate (B1676688) anions adsorb to the surface, and the strength of this adsorption is pH-dependent. researchgate.netcore.ac.uk Similar computational approaches can be applied to this compound to understand how its surface interacts with various species in an aqueous environment.
The models can also predict how surface defects, such as oxygen vacancies, influence the reactivity of the material. These defects can create active sites that enhance catalytic activity. By simulating the adsorption of different molecules on both perfect and defective surfaces, researchers can gain a deeper understanding of the reaction mechanisms at an atomic level. mdpi.com
Prediction of Novel this compound Phases and Their Properties
Computational methods, especially those based on DFT, are not only used to study known materials but also to predict the existence and properties of novel phases. mdpi.com For this compound, it is known that other related phases such as SnW₃O₉ can exist alongside α-SnWO₄ and WO₃, particularly under specific synthesis conditions like high temperatures and certain film thicknesses. nih.govacs.orgnih.gov
Computational screening and crystal structure prediction algorithms can be used to explore the potential for other stable or metastable this compound compounds with different stoichiometries or crystal structures. These predictive studies can calculate the formation energy, electronic band structure, and other key properties of hypothetical phases. This can guide experimental efforts to synthesize new materials with tailored properties for specific applications. For instance, the discovery of new tungstate phases with optimal band gaps and charge carrier mobilities could lead to more efficient photocatalysts or solar cell materials. researchgate.net
Advanced Functional Applications of Tin Tungstate Materials
Photocatalytic Applications for Environmental and Energy Solutions
Photocatalysis using semiconductor materials like tin tungstate (B81510) offers a sustainable approach to address environmental pollution and generate clean energy. By harnessing light energy, these materials can drive chemical reactions that would otherwise require significant energy input. Tin tungstate, particularly in its α-phase, is noted for its narrow band gap (approximately 1.7–2.0 eV), which allows it to absorb a significant portion of the visible light spectrum, making it an efficient photocatalyst. ucl.ac.ukdiva-portal.orgrsc.org However, its practical application can be limited by the rapid recombination of photogenerated electron-hole pairs and issues with stability. ucl.ac.ukdiva-portal.org
Photocatalytic Degradation of Organic Pollutants
This compound has demonstrated considerable efficacy in breaking down harmful organic pollutants present in water. When irradiated with light, the semiconductor generates electron-hole pairs that produce highly reactive oxygen species. These species then attack and decompose complex organic molecules into simpler, less harmful substances.
Research has shown that the morphology and composition of this compound materials play a crucial role in their photocatalytic performance. For instance, α-SnWO₄ nanosheets exhibit superior photocatalytic activity in the degradation of rhodamine B (RhB) under visible light compared to their bulk counterparts, a quality attributed to their high specific surface area (63.7 m²/g) and enhanced light absorption. ucl.ac.ukacs.org Similarly, nest-like and flower-like α-SnWO₄ structures have been reported to achieve high degradation efficiencies for methyl orange (MO). diva-portal.org Composites of β-SnWO₄ with reduced graphene oxide (rGO) have shown remarkable performance, achieving high degradation efficiencies for both MO and RhB in a short time. acs.org
Below is a table summarizing the photocatalytic degradation efficiency of various this compound-based materials for different organic pollutants.
| Catalyst | Pollutant | Degradation Efficiency | Time (min) | Light Source |
| Nest-like α-SnWO₄ | Methyl Orange (MO) | 96.1% | 60 | > 420 nm |
| Flower-like α-SnWO₄ | Methyl Orange (MO) | 95% | 80 | > 420 nm |
| α-SnWO₄ Nanosheets | Rhodamine B (RhB) | Superior to bulk | - | > 420 nm |
| β-SnWO₄-rGO | Methyl Orange (MO) | 90% | - | Visible Light |
| β-SnWO₄-rGO | Rhodamine B (RhB) | 91% | - | Visible Light |
This table presents data compiled from various research findings. ucl.ac.ukdiva-portal.orgacs.org
Photoelectrochemical Water Splitting for Hydrogen Production
The production of hydrogen gas (H₂) through photoelectrochemical (PEC) water splitting is a promising avenue for generating clean and renewable fuel. This compound, specifically α-SnWO₄, is considered a highly promising photoanode material for this application due to its suitable band gap and favorable band edge positions for water oxidation. mdpi.comacs.orgmdpi.com Theoretically, α-SnWO₄ photoanodes could achieve high solar-to-hydrogen (STH) efficiencies. rsc.org
Photocatalytic CO₂ Reduction using this compound
Photocatalytic carbon dioxide (CO₂) reduction aims to convert CO₂ into valuable chemical fuels, such as formic acid (HCOOH), methanol (B129727) (CH₃OH), or methane (B114726) (CH₄), using solar energy. This process mimics natural photosynthesis and presents a viable strategy for mitigating greenhouse gas emissions while producing fuel. ucl.ac.ukwindows.net The process involves the generation of electron-hole pairs in the photocatalyst upon light absorption. These electrons then reduce CO₂ into various products. semanticscholar.orgwindows.net
While extensive research exists for materials like titanium dioxide (TiO₂) and bismuth tungstate (Bi₂WO₆) in this application, the use of this compound specifically for CO₂ reduction is a less explored area. The fundamental principles suggest that a semiconductor like SnWO₄, with its ability to absorb visible light, could potentially drive this reaction. The efficiency of such a process would depend on the catalyst's ability to facilitate electron transfer to CO₂ molecules and suppress competing reactions. semanticscholar.org The formation of heterojunctions, for instance in a composite like SnWO₄/Cu₂O/Ag₂WO₄, has been suggested as a strategy to enhance charge separation for applications including CO₂ reduction. acs.org However, detailed studies focusing solely on this compound's efficacy and product selectivity in CO₂ photoreduction are not as prevalent in the current scientific literature.
Mechanistic Insights into Photocatalytic Activity and Charge Carrier Dynamics
The photocatalytic efficiency of this compound is fundamentally governed by the generation, separation, and transfer of charge carriers (electrons and holes). rsc.orgwindows.net When this compound absorbs photons with energy equal to or greater than its band gap, electrons are excited from the valence band (VB) to the conduction band (CB), leaving holes in the VB. diva-portal.org
Several factors influence these dynamics:
Phase Composition: The presence of secondary phases such as SnW₃O₉ and WO₃ alongside α-SnWO₄ can hinder performance by acting as recombination centers for the charge carriers. rsc.orgsemanticscholar.orgwindows.net Pure α-SnWO₄ films generally exhibit higher photoactivity. rsc.orgsemanticscholar.org
Morphology and Crystallinity: Nanostructured morphologies like nanosheets significantly increase the specific surface area, which enhances the absorption of visible light and provides more active sites for reactions. ucl.ac.ukacs.org High crystallinity is also crucial as it minimizes defects that can act as recombination sites. acs.org
Charge Carrier Recombination: A primary limiting factor for SnWO₄ is the rapid recombination of electron-hole pairs. ucl.ac.ukdiva-portal.org Strategies to overcome this include the formation of heterojunctions with other materials, such as reduced graphene oxide (rGO), which can improve charge separation by providing a pathway for electrons to move away from the holes. diva-portal.org
Instability: The divalent tin in SnWO₄ is susceptible to oxidation by the photogenerated holes (h⁺), a process known as photocorrosion (SnWO₄ + H₂O + 2h⁺ → SnO₂ + WO₃ + 2H⁺). diva-portal.org This instability limits the material's long-term performance in aqueous environments.
Gas Sensing Applications of this compound
This compound nanocomposites are emerging as effective materials for chemoresistive gas sensors. These sensors operate by detecting changes in their electrical resistance upon exposure to specific gases. Their sensitivity is rooted in the redox reactions that occur between the gas molecules and the surface of the metal oxide. The high surface-to-volume ratio of nanostructured materials makes them particularly suitable for this purpose, offering enhanced sensitivity and lower power consumption.
Research has demonstrated the potential of nanostructured tin-tungsten oxide films for detecting various gases. For example, films deposited on porous anodic alumina (B75360) matrices have shown sensitivity to ammonia (B1221849) (NH₃), nitrogen dioxide (NO₂), and ethanol (B145695) at different operating temperatures.
The table below details the gas sensing response of nanostructured tin-tungsten oxide films.
| Target Gas | Concentration (ppm) | Operating Temperature (K) | Sensitivity/Response |
| Ammonia (NH₃) | 2 | 523 | 0.35 |
| Ammonia (NH₃) | 10 | 523 | 1.17 |
| Nitrogen Dioxide (NO₂) | 1 | 473 | 0.48 |
| Nitrogen Dioxide (NO₂) | 2 | 473 | 1.4 |
| Ethanol | 100 | 573 | 1.3 |
This table presents data from studies on SnₓWᵧO₂ films.
Sensing Mechanisms and Surface Reactions of this compound
The gas sensing mechanism of n-type semiconductor metal oxides like this compound is primarily based on the modulation of the electrical resistance through surface reactions with atmospheric oxygen and the target gas. The process can be described as follows:
Oxygen Adsorption: In clean air, oxygen molecules adsorb onto the surface of the this compound. These molecules capture free electrons from the semiconductor's conduction band, forming chemisorbed oxygen ions (like O₂⁻ or O⁻). This process creates an electron-depleted layer near the surface, which significantly increases the material's electrical resistance.
Gas Interaction: When the sensor is exposed to a reducing gas (e.g., NH₃, ethanol), the gas molecules react with the pre-adsorbed oxygen ions on the surface. This reaction releases the trapped electrons back into the conduction band of the this compound.
For oxidizing gases like nitrogen dioxide (NO₂), the mechanism is reversed. NO₂ molecules can capture more electrons from the semiconductor surface, further widening the electron depletion layer and causing an increase in resistance. The specific surface reactions and the operating temperature determine the sensor's selectivity and sensitivity towards different gases.
Selective Detection of Various Gases
This compound (SnWO₄) has demonstrated potential as a material for gas sensors, capable of selectively detecting a range of gases. The sensing mechanism is rooted in the change in electrical resistance of the material upon exposure to a target gas. researchgate.net This occurs as gas molecules interact with the surface of the this compound, leading to charge transfer and a modulation of the depletion layer of the semiconducting material. researchgate.netresearchgate.netfrontiersin.org The specific composition and nanostructure of the this compound, often in combination with other metal oxides, play a crucial role in determining its sensitivity and selectivity towards different gases.
Research has shown that tin-tungsten oxide nanocomposites can be effective in detecting ammonia (NH₃), nitrogen dioxide (NO₂), and ethanol. mdpi.com For instance, nanostructured tin-tungsten oxide films have exhibited sensitivity to ammonia at concentrations as low as 2 parts per million (ppm) at an operating temperature of 523 K. mdpi.com The same materials also showed sensitivity to nitrogen dioxide at even lower concentrations of 1 ppm at a temperature of 473 K. mdpi.com Furthermore, a sensitivity to 100 ppm of ethanol was observed at 573 K. mdpi.com
The selectivity of this compound-based sensors can be influenced by the presence of other materials in a composite. For example, composites of tin oxide (SnO₂) and tungsten oxide (WO₃) have been investigated for their gas sensing properties. mdpi.comresearchgate.net The addition of a small amount of WO₃ (0.3 wt.%) to a SnO₂ base was found to enhance the sensitivity to ethylene (B1197577), a key indicator of fruit ripeness. researchgate.net In another study, the modification of WO₃-SnO₂ nanofibers with platinum-silver nanoparticles enhanced the selectivity towards hydrogen sulfide (B99878) (H₂S). acs.org
The operating temperature is a critical parameter that affects both the sensitivity and selectivity of this compound gas sensors. mdpi.comresearchgate.net Different gases often have optimal detection temperatures. For example, α-SnWO₄ films have shown high sensitivity and selectivity to low concentrations of H₂S at temperatures between 150 °C and 300 °C. researchgate.net In contrast, the detection of ethanol with tin-tungsten oxide nanocomposites was more effective at a higher temperature of 573 K. mdpi.com
Interactive Data Table: Gas Sensing Performance of this compound-Based Materials
| Material | Target Gas | Concentration | Operating Temperature (K) | Sensitivity | Reference |
| Tin-Tungsten Oxide Nanocomposite Films | Ammonia (NH₃) | 2 ppm | 523 | 0.35 | mdpi.com |
| Tin-Tungsten Oxide Nanocomposite Films | Ammonia (NH₃) | 10 ppm | 523 | 1.17 | mdpi.com |
| Tin-Tungsten Oxide Nanocomposite Films | Nitrogen Dioxide (NO₂) | 1 ppm | 473 | 0.48 | mdpi.com |
| Tin-Tungsten Oxide Nanocomposite Films | Nitrogen Dioxide (NO₂) | 2 ppm | 473 | 1.4 | mdpi.com |
| Tin-Tungsten Oxide Nanocomposite Films | Ethanol | 100 ppm | 573 | 1.3 | mdpi.com |
| 0.3wt.% WO₃–SnO₂ | Ethylene | 2-8 ppm | 573 | High | researchgate.net |
| α-SnWO₄ Films | Hydrogen Sulfide (H₂S) | Low | 423-573 | High | researchgate.net |
Optimization of this compound Sensor Performance
Optimizing the performance of this compound-based gas sensors involves several strategies aimed at enhancing their sensitivity, selectivity, response/recovery times, and stability. These strategies primarily focus on material modifications and control of operating conditions.
Material and Structural Modifications:
Nanostructuring: Creating nanostructured materials, such as nanoparticles, nanowires, or nanosheets, significantly increases the surface-to-volume ratio. mdpi.com This provides more active sites for gas interaction, thereby improving the sensor's sensitivity. mdpi.comrsc.org
Doping and Composite Formation: The introduction of other metal oxides or noble metals can significantly enhance sensor performance. semanticscholar.org For instance, incorporating tungsten oxide into a tin oxide matrix can improve sensitivity to specific gases like ethylene. researchgate.net Similarly, decorating the surface with catalytic nanoparticles like platinum or silver can improve selectivity and response to gases such as hydrogen sulfide. acs.org The formation of heterojunctions between different semiconductor materials, such as in MoO₃@WO₃ composites, can also lead to enhanced sensing capabilities due to favorable charge transfer at the interface. rsc.org
Control of Crystallinity and Defects: The crystalline structure and the presence of defects like oxygen vacancies can influence the sensor's electronic properties and its interaction with gas molecules. mdpi.com Annealing at specific temperatures can be used to control the crystallinity and defect concentration, thereby optimizing sensor performance. mdpi.com For example, heat treatment of SnO₂ nanoparticles was shown to improve their sensitivity to ethanol. mdpi.com
Control of Operating Parameters:
Operating Temperature: The operating temperature is a critical factor that governs the kinetics of gas adsorption and desorption on the sensor surface. mdpi.commdpi.com Each target gas typically has an optimal operating temperature at which the sensor exhibits maximum sensitivity and selectivity. mdpi.com Finding this optimal temperature is crucial for reliable gas detection. For example, while H₂S detection with α-SnWO₄ is optimal between 150-300°C, ethanol detection with tin-tungsten oxides is better at higher temperatures. mdpi.comresearchgate.net
Sensor Chamber Design: The design of the gas testing chamber can significantly impact the measured sensor response, including the response and recovery times. upv.es Optimizing the chamber volume and gas flow dynamics can lead to faster and more accurate sensor readings. upv.es
Synthesis Methods:
The choice of synthesis method plays a significant role in determining the morphology, crystal structure, and ultimately, the gas sensing properties of this compound materials. Various methods have been employed, including:
Hydrothermal Method: This technique is widely used to synthesize crystalline nanostructures of metal oxides, including tungsten oxide and its composites. rsc.orgfrontiersin.org
Successive Ionic Layer Adsorption and Reaction (SILAR): This method allows for the deposition of thin films with controlled thickness and composition, which is beneficial for creating uniform sensor layers. mdpi.com
Precipitation: This is a straightforward method for incorporating one oxide into another, as demonstrated in the preparation of WO₃-SnO₂ nanocomposites. researchgate.net
By carefully controlling these material and operational parameters, the performance of this compound gas sensors can be tailored for the selective and sensitive detection of a wide array of gases.
Electrochemical Applications in Energy Systems
This compound materials are emerging as promising candidates for various electrochemical applications, particularly in energy storage and conversion systems. Their unique crystal structures and electronic properties contribute to their functionality in supercapacitors, rechargeable batteries, and as electrocatalysts.
This compound in Supercapacitors and Rechargeable Batteries (Material Aspects)
Tin-based materials, including tin oxides, are being extensively researched as anode materials for next-generation lithium-ion batteries (LIBs) due to their high theoretical capacities. metu.edu.trresearchgate.net Tin can alloy with lithium to form Li₄.₄Sn, offering a theoretical capacity significantly higher than that of conventional graphite (B72142) anodes. researchgate.net However, a major challenge with tin-based anodes is the large volume expansion and contraction during the lithiation and delithiation processes, which can lead to pulverization of the electrode material and rapid capacity fading. metu.edu.trresearchgate.net
To address this issue, research has focused on developing nanostructured tin-based materials and composites. Nanostructuring helps to accommodate the volume changes and provides shorter diffusion paths for lithium ions. Tungstates, with their stable polyanionic frameworks, have been investigated as a means to improve the electrochemical performance of anode materials. researchgate.net
While specific research on this compound as a primary active material for supercapacitors is less common, related tungstates have shown potential. For instance, metal tungstates have been explored as bifunctional electrocatalysts for water electrolysis and in supercapacitors. dntb.gov.ua The incorporation of tin into tungstate structures could potentially offer synergistic effects, combining the high capacity of tin with the structural stability of the tungstate framework.
Electrocatalytic Properties of this compound
This compound and related materials have shown promise as electrocatalysts for key energy conversion reactions, such as the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), which are the two half-reactions of water splitting. ekb.eg
Oxygen Evolution Reaction (OER): The OER is a critical process in water electrolysis and metal-air batteries. Transition metal tungstates have been identified as effective OER catalysts. ekb.egresearchgate.net While research on this compound specifically for OER is emerging, studies on other metal tungstates like Fe₂(WO₄)₃ have demonstrated good performance. ekb.egekb.eg The electrocatalytic activity is often attributed to the electronic structure of the metal cations and the stable tungstate framework.
Hydrogen Evolution Reaction (HER): The HER is the cathodic reaction in water splitting, producing hydrogen fuel. Transition metal tungstates, such as MnWO₄ and ZnWO₄, have been shown to be efficient HER electrocatalysts in alkaline media. ekb.egekb.egmdpi.com The presence of different metal cations in the tungstate structure can tune the electronic properties and enhance the catalytic activity. mdpi.com Heterostructures, such as those involving tungsten diselenide and tin diselenide, have also demonstrated robust bifunctional performance for both OER and HER. nih.gov
Photoelectrocatalysis: α-SnWO₄ has been investigated as a photoanode for photoelectrochemical (PEC) water splitting. nih.govmdpi.comresearchgate.net Its narrow bandgap allows for the absorption of visible light to generate electron-hole pairs that drive the water oxidation reaction. mdpi.com Theoretical calculations suggest that specific crystal orientations of α-SnWO₄ could enhance both OER and HER activity. nih.gov However, the practical application of α-SnWO₄ in PEC is currently limited by issues such as charge carrier recombination and photocorrosion. mdpi.com
Interactive Data Table: Electrocatalytic Performance of Tungstate-Based Materials
| Electrocatalyst | Reaction | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
| MnWO₄/rGO-ST/NF | HER | 150 | 130 | ekb.eg |
| Fe₂(WO₄)₃/rGO-ST/NF | OER | 322 | 44 | ekb.eg |
| Tungsten Diselenide @ Tin Diselenide | HER | 180 | - | nih.gov |
| Tungsten Diselenide @ Tin Diselenide | OER | 250 | - | nih.gov |
| ZnWO₄ | HER | 136 | 75.3 | mdpi.com |
Ion Exchange Behavior and Heavy Metal Ion Removal
This compound and its composites have demonstrated significant potential as ion exchange materials for the removal of heavy metal ions from aqueous solutions. This property is crucial for environmental remediation and water purification. The ion exchange capacity arises from the ability of the material's structure to reversibly uptake and release ions.
Composite materials incorporating this compound have been synthesized to enhance their ion exchange properties. For example, a polyaniline-embedded tin zirconium tungstate composite has been developed and shown to be selective for the removal of lead (Pb(II)) ions from water. tsijournals.com Similarly, a polyaniline antimony this compound nanocomposite exhibited high selectivity for heavy metal ions such as Pb(II), thorium (Th(IV)), and mercury (Hg(II)). orientjchem.org
The selectivity of these materials for different metal ions is a key advantage, allowing for the targeted removal of specific pollutants. The distribution coefficient (Kd) is a measure of this selectivity, and studies have shown that tin-based tungstate composites have high Kd values for certain heavy metals. orientjchem.org The ion exchange capacity can be influenced by factors such as the pH of the solution and the presence of other ions. The mechanism of ion exchange is related to the hydrated ionic radii of the metal ions; ions with smaller hydrated radii can more easily enter the pores of the exchanger material. tsijournals.com
These materials have been successfully applied for the treatment of industrial wastewater and synthetic mixtures containing heavy metals. tsijournals.comtsijournals.com The development of such composite ion exchangers offers a simple and cost-effective method for water purification. tsijournals.com
Optoelectronic and Photonic Applications of this compound
This compound possesses optical and electronic properties that make it a material of interest for various optoelectronic and photonic applications. Its narrow bandgap, particularly in the α-phase (around 1.7 eV), allows for the absorption of a significant portion of the visible light spectrum. mdpi.com
One of the primary areas of investigation is its use in photocatalysis . mdpi.comresearchgate.net this compound can act as a photocatalyst for the degradation of organic pollutants in water. researchgate.net Under visible light irradiation, it generates electron-hole pairs that can produce reactive oxygen species to break down organic molecules. acs.org To enhance its photocatalytic efficiency, which is often limited by the recombination of photogenerated charge carriers, various strategies are employed. These include synthesizing nanostructured forms like nanosheets to increase the surface area, and creating composites with materials like reduced graphene oxide (RGO) to improve charge separation. mdpi.comacs.org
In the realm of photoelectrochemistry , α-SnWO₄ is being explored as a photoanode material for solar water splitting. nih.govmdpi.comresearchgate.net When illuminated, a this compound photoanode can oxidize water to produce oxygen, while the electrons are driven to a cathode to produce hydrogen. The performance of these photoanodes is influenced by factors such as film thickness, crystallinity, and the presence of other phases like WO₃ or SnW₃O₉. nih.govacs.org While the theoretical photocurrent density is high, practical applications are still hindered by challenges such as charge recombination and material stability. mdpi.comresearchgate.net
The optoelectronic properties of this compound also suggest its potential use in other devices. The synthesis of this compound in the form of thin films opens up possibilities for its integration into various optoelectronic components. nih.gov Furthermore, composites of this compound with other materials, such as polyaniline, have shown electrical conductivity in the semiconductor range, suggesting potential applications in optoelectronic devices. researchgate.net
Luminescence and Photoluminescence Properties of this compound
This compound (SnWO₄) exhibits notable luminescence and photoluminescence (PL) characteristics, which are intrinsically linked to its electronic structure and the presence of specific structural motifs. The α-phase of SnWO₄, in its pure form, typically displays a broad emission band in the blue region of the electromagnetic spectrum, with a maximum peak consistently reported around 454 nm. jmst.orgresearchgate.net This emission is widely attributed to the radiative electronic transitions occurring within the [WO₆] octahedral clusters that constitute the fundamental building blocks of the tungstate crystal lattice. jmst.orgresearchgate.net The intensity and characteristics of this photoluminescence can be influenced by the synthesis method and processing conditions, which in turn affect the material's crystallinity and the concentration of structural defects. jmst.org For instance, studies have shown that variations in microwave-assisted hydrothermal processing times can lead to changes in lattice parameters and a decrease in structural defects, which correlates with an increase in the band gap energy and influences the PL emission. jmst.org
The luminescence properties of this compound can be further tailored and enhanced through doping with various ions, particularly rare-earth elements. This approach opens up possibilities for applications in areas like solid-state lighting and upconversion devices. For example, when doped with Holmium (Ho³⁺) and Ytterbium (Yb³⁺) ions, SnWO₄ phosphors exhibit upconversion (UC) emission under 980 nm laser irradiation. researchgate.net The characteristic emission peaks for Ho³⁺ ions are observed at approximately 541 nm (green) and 645 nm (red), corresponding to the ⁵F₄, ⁵S₂ → ⁵I₈ and ⁵F₅ → ⁵I₈ transitions, respectively. researchgate.net The introduction of Yb³⁺ as a sensitizer (B1316253) significantly enhances the UC emission intensity. researchgate.net
Further modification of the luminescence is possible by co-doping with other ions. The incorporation of Manganese (Mn⁴⁺) into the Ho³⁺/Yb³⁺ co-doped SnWO₄ system can lead to a substantial amplification of the UC emission (up to 13 times) and a shift from sharp green luminescence to a reddish broadband emission. researchgate.net This phenomenon is attributed to a photon avalanche mechanism. researchgate.net The optimization of dopant concentrations is crucial for maximizing luminescence, with one study identifying optimal molar concentrations of 0.5% Ho³⁺, 3.0% Yb³⁺, and 5.0% Mn⁴⁺ in SnWO₄ phosphors. researchgate.net These findings underscore the versatility of this compound as a host matrix for creating phosphors with tunable emission properties.
| Dopant System | Excitation (nm) | Emission Peaks (nm) | Key Feature | Reference |
| Pure α-SnWO₄ | 350 | ~454 | Blue emission from [WO₆] octahedra | jmst.orgresearchgate.net |
| Ho³⁺/Yb³⁺:SnWO₄ | 980 | ~541, ~645 | Upconversion green and red emission | researchgate.net |
| Ho³⁺/Yb³⁺/Mn⁴⁺:SnWO₄ | 980 | Broadband red | Enhanced UC emission, shift to red | researchgate.net |
| BiOBr-SnWO₄ | - | 443, 494 (SnWO₄ peaks) | Diminished intensity indicates charge separation | orientjchem.org |
Application in Photodetectors and Light Emitting Devices (Material Science Aspects)
The intrinsic electronic and optical properties of this compound, such as its narrow band gap (approximately 1.6-1.9 eV for α-SnWO₄), make it a promising candidate for various optoelectronic applications, including photodetectors and potentially as a component in light-emitting devices. jmst.orgacs.orgacs.org Its ability to absorb a significant portion of the visible light spectrum is a key attribute for photodetection. dntb.gov.ua While comprehensive studies dedicated solely to this compound-based photodetectors are emerging, its potential is often highlighted in the context of its photoelectrochemical performance, which relies on the efficient generation and transport of charge carriers upon illumination. acs.orgrsc.org
For a material to function effectively in a photodetector, it must exhibit a strong photoresponse, meaning a significant change in electrical conductivity upon exposure to light. This is contingent on efficient charge-carrier generation, separation, and transport. rsc.org Research on this compound films has shown that they are photoactive, generating a positive surface photovoltage (SPV) signal, which indicates n-type semiconductor behavior. acs.orgrsc.org The magnitude of this photoresponse is dependent on factors such as film thickness and phase purity, with an optimal thickness range of 300-450 nm being identified for maximizing the SPV amplitude in certain studies. acs.orgrsc.org
The development of two-dimensional (2D) materials has significantly advanced photodetector technologies, and the properties of materials like this compound align with the requirements for high-performance photodetectors. hgxx.org These requirements include high carrier mobility and strong light-matter interaction. hgxx.org While materials like transition metal dichalcogenides (TMDs) are more extensively studied in this area, the fundamental principles apply to this compound as well. hgxx.orgdntb.gov.ua The performance of photodetectors can be enhanced by creating heterostructures or composites, a strategy that is actively being explored with this compound. semanticscholar.org
In the realm of light-emitting devices (LEDs), the luminescent properties of doped this compound are of particular interest. researchgate.net As discussed in the previous section, the ability to tune the emission color from blue to green and red by doping with rare-earth and other ions is a critical requirement for solid-state lighting applications. researchgate.net The development of efficient phosphors based on a stable host matrix like this compound is a key area of materials science research for advancing LED technology. researchgate.netrsc.org
Influence of Defects on Optoelectronic Performance
The optoelectronic performance of this compound is profoundly influenced by the presence and nature of crystalline defects. semanticscholar.orgCurrent time information in Bangalore, IN.researchgate.net These imperfections, which include point defects like vacancies and antisite defects, as well as extended defects like grain boundaries, can act as trapping centers or recombination sites for photogenerated charge carriers (electrons and holes), thereby impacting the material's conductivity and photoresponse. acs.orgresearchgate.net
Oxygen vacancies are a common type of defect in metal oxides, and in this compound, they are believed to play a significant role. Current time information in Bangalore, IN. The concentration of oxygen vacancies can alter the material's electrical and optical properties. Current time information in Bangalore, IN. For instance, an increase in oxygen vacancies can affect the electronic structure and has been linked to phenomena such as weak ferromagnetism in oxide semiconductors. Current time information in Bangalore, IN. In the context of optoelectronics, these vacancies can create localized states within the band gap, which may either facilitate or hinder charge transport depending on their energy levels and concentration.
Another critical defect in α-SnWO₄ is the Sn-at-W antisite defect, where a tin atom occupies a tungsten atom's lattice site. researchgate.net Density functional theory (DFT) calculations have suggested that these antisite defects can lead to hole localization, which is a likely cause for the poor photocurrent observed in some α-SnWO₄ photoanodes. semanticscholar.orgresearchgate.net This trapping of holes prevents them from reaching the semiconductor-electrolyte interface to drive photoelectrochemical reactions, thus limiting the device's efficiency. semanticscholar.org Similarly, hole trapping at surface defects can limit photocurrents, even when hole scavengers are used. semanticscholar.org
The introduction of dopants can also create defects that modify the optoelectronic properties. For example, doping α-SnWO₄ with Bi³⁺ can form cation vacancies due to charge compensation. mdpi.compatsnap.com These defects can create effective energy levels within the band gap, which have been shown to enhance light absorption and inhibit electron-hole recombination, ultimately improving photocatalytic (and by extension, optoelectronic) properties. mdpi.compatsnap.com Conversely, the presence of secondary phases like SnW₃O₉ or residual WO₃ alongside α-SnWO₄ can introduce interfaces that act as recombination centers, leading to lower photoactivity compared to pure α-SnWO₄ films. acs.orgrsc.org Therefore, controlling the defect chemistry and phase purity is a critical aspect of optimizing this compound for advanced functional applications. acs.orgacs.org
| Defect Type | Influence on Optoelectronic Properties | Reference |
| Oxygen Vacancies | Alters electrical and optical properties; can create localized states in the band gap. | Current time information in Bangalore, IN. |
| Sn-at-W Antisite Defects | Can cause hole localization, leading to poor photocurrent. | semanticscholar.orgresearchgate.net |
| Cation Vacancies (from doping) | Can create beneficial energy levels in the band gap, enhancing light absorption and reducing recombination. | mdpi.compatsnap.com |
| Grain Boundaries | Can limit charge carrier transport. | nih.gov |
| Secondary Phases (e.g., SnW₃O₉, WO₃) | Interfaces can act as recombination centers, reducing photoactivity. | acs.orgrsc.org |
| Surface Defects | Can trap holes, limiting photocurrent. | semanticscholar.org |
Synergistic Effects in this compound-Based Composites and Heterostructures
The functional properties of this compound can be significantly enhanced by integrating it with other materials to form composites and heterostructures. These engineered materials leverage synergistic effects, where the combined properties are superior to those of the individual components. This approach is widely used to improve charge separation and transport, enhance light absorption, and increase stability for applications in photocatalysis, energy storage, and sensing.
This compound-Carbonaceous Material Composites
Compositing this compound with carbonaceous materials like reduced graphene oxide (RGO) and amorphous carbon is a highly effective strategy to boost its performance, particularly in electrochemical applications. rsc.orgnih.gov Carbonaceous materials are prized for their high electrical conductivity, large surface area, and mechanical stability. rsc.orgresearchgate.net
When α-SnWO₄ nanoparticles are grown on RGO sheets, the resulting nanocomposite exhibits improved photocatalytic activity and enhanced performance as an anode material for lithium-ion batteries compared to pure α-SnWO₄. rsc.orgmdpi.com The RGO serves multiple functions: it acts as a conductive network, facilitating rapid electron transfer and thus reducing the recombination of photogenerated electron-hole pairs. rsc.orgnih.gov This is crucial for efficient photocatalysis. In the context of Li-ion batteries, the RGO matrix provides a buffer for the volume changes that occur in SnWO₄ during the lithium insertion/extraction cycles, thereby improving the cycling stability and rate capability. researchgate.net For instance, an α-SnWO₄/RGO nanocomposite has shown a reversible capacity of 500 mAhg⁻¹ after 20 cycles. mdpi.com
Similarly, creating a SnWO₄/C composite, where SnWO₄ particles are coated with a layer of carbon (often derived from glucose), leads to superior electrochemical properties. nih.gov These composites have demonstrated higher reversible discharge capacities (780 mAh/g at 50 mA/g) and better cycle performance (retaining 600 mAh/g after 30 cycles) than bare α-SnWO₄. nih.gov The carbon coating not only enhances the electronic conductivity but also helps to maintain the structural integrity of the electrode material. nih.gov The use of other carbon forms, such as carbon nanotubes (CNTs), is also a promising avenue due to their exceptional mechanical and electrical properties, which can be harnessed in energy applications. researchgate.netwikipedia.orgmdpi.com
| Composite | Key Improvement | Application | Performance Metric | Reference |
| α-SnWO₄/RGO | Enhanced photocatalytic activity & anode performance | Photocatalysis, Li-ion batteries | 500 mAhg⁻¹ after 20 cycles | rsc.orgmdpi.com |
| α-SnWO₄/C | Higher reversible capacity & better cycle stability | Li-ion batteries | 780 mAh/g initial capacity, 600 mAh/g after 30 cycles | nih.gov |
| RGO/NiWO₄ | Enhanced electrochemical performance | Heavy metal detection, Supercapacitors | Specific capacity of 647 mAh g⁻¹ at 100 mA g⁻¹ | researchgate.net |
Heterojunctions with Other Metal Oxides
Creating heterojunctions by coupling this compound with other metal oxide semiconductors is a powerful method to improve charge separation efficiency, which is a critical factor in photocatalysis and photoelectrochemical applications. semanticscholar.org When two semiconductors with different band structures are brought into contact, an internal electric field is formed at the interface, which can drive the separation of photogenerated electrons and holes, thus suppressing their recombination. nih.govoaepublish.com
| Heterojunction | Architecture | Key Advantage | Application | Reference |
| SnWO₄/ZnO | Nanoparticle composite | Decreased bandgap, reduced e⁻-h⁺ recombination | Photocatalysis | researchgate.netacs.org |
| ZnWO₄@SnWO₄ | Core-Shell Nanorods | Enhanced visible light absorption, efficient charge separation | Photocatalysis | jmst.org |
| SnWO₄/BiOBr | Nanocomposite | Boosted photodegradation capability | Photocatalysis | semanticscholar.org |
| InVO₄/SnWO₄ | Heterostructure | Efficient photocatalytic degradation | Photocatalysis | dntb.gov.ua |
| SnWO₄/TiO₂ | Heterojunction | Improved photoelectric properties | Photocatalysis | acs.orghgxx.org |
Polymer-Inorganic this compound Composites
The integration of this compound into polymer matrices creates polymer-inorganic composites with a unique combination of properties, opening up applications in sensors, electronics, and catalysis. orientjchem.orgmdpi.com The polymer component can provide flexibility, processability, and specific functionalities (e.g., conductivity, ion-exchange capability), while the inorganic this compound contributes its catalytic, optical, or electrical properties. frontiersin.orgespublisher.com
Polyaniline (PANI) is a widely studied conducting polymer that can be composited with inorganic materials. researchgate.netorientjchem.org A nanocomposite of polyaniline antimony this compound has been synthesized that exhibits both ion-exchange properties and notable electrical conductivity (0.42 S/cm at room temperature). researchgate.netorientjchem.org Such materials are promising for applications in optoelectronics and as sensors, where changes in conductivity upon interaction with an analyte can be measured. orientjchem.orgnih.gov The incorporation of the inorganic component can enhance thermal and chemical stability, while the polymer provides the conductive framework. orientjchem.org
Another example is the composite of poly(N-methyl pyrrole) (PNMPy) with nano-stannous(II)tungstate. mdpi.com This material was synthesized via a sol-gel process and used to modify a glassy carbon electrode to create a chemical sensor. mdpi.com The resulting sensor showed high selectivity and sensitivity for the detection of mercury (Hg²⁺) ions in aqueous solutions, with a very low detection limit. mdpi.com The synergistic interaction between the polymer and the inorganic nanoparticles is crucial for the enhanced sensing performance. Similarly, composites of polymers like high-density polyethylene (B3416737) with tungstate species have been developed as recoverable catalysts, demonstrating the versatility of these hybrid materials. frontiersin.org
| Composite Material | Synthesis Method | Key Properties | Potential Application | Reference |
| Polyaniline Antimony this compound | General method | Ion-exchange, Electrical conductivity (0.42 S/cm) | Optoelectronics, Sensors | researchgate.netorientjchem.org |
| Poly(N-methyl pyrrole)/Nano-Stannous(II)Tungstate | Sol-gel | High selectivity and sensitivity | Chemical sensor for Hg²⁺ detection | mdpi.com |
| High-Density Polyethylene/IL-WO₄ | Coacervation | High catalytic efficiency, Recoverable | Catalysis | frontiersin.org |
| Acrylonitrile Stannic(IV) Tungstate | Sol-gel | Ion-exchange | Pb²⁺ removal | researchgate.net |
Emerging Research Directions and Future Prospects for Tin Tungstate
Rational Design and Engineering of Advanced Tin Tungstate (B81510) Architectures
The performance of tin tungstate is intrinsically linked to its structural characteristics at the nanoscale. Consequently, a significant area of research is the rational design and engineering of advanced architectures to enhance its properties. This involves moving beyond simple nanoparticle synthesis to the creation of complex, hierarchical structures with tailored functionalities.
One key strategy is the control of morphology and crystal facets. For instance, the development of two-dimensional (2D) α-SnWO4 nanoplate arrays has been shown to be effective for photoelectrochemical (PEC) water splitting. researchgate.net The intentional exposure of specific crystal facets, such as the (121) facet, can lead to improved charge transfer and reduced surface charge recombination, which are critical limitations in the practical application of this compound. researchgate.net
Another approach involves the creation of heterostructures, where this compound is combined with other materials to leverage synergistic effects. sciopen.com By forming a junction with another semiconductor, it is possible to facilitate the separation of photogenerated electron-hole pairs, a crucial step in photocatalysis. mdpi.com The rational design of these heterostructures, including dot-on-rod and 2D/2D configurations, allows for the precise control of electronic band structures and interfacial charge transfer dynamics, leading to enhanced catalytic performance. sciopen.com
Furthermore, defect engineering is being explored to modify the electronic and optical properties of this compound. Creating defects in a controlled manner can introduce new energy levels within the band gap, potentially improving visible light absorption and charge carrier mobility. Research into defect-minimized, visible-light-active α-SnWO4 nanosheets has demonstrated enhanced photocatalytic and photoelectrochemical activities. researchgate.net
The table below summarizes some of the advanced this compound architectures and their intended functional enhancements.
| Architecture Type | Design Strategy | Intended Functional Enhancement | Key Research Finding |
| 2D Nanoplates | Facet Engineering | Improved charge transfer, reduced surface recombination | (121) facet exposure in α-SnWO4 arrays enhances PEC water splitting. researchgate.net |
| Heterostructures | Combining with other materials | Enhanced charge separation | Synergistic effects in heterostructures boost alkaline hydrogen evolution reaction kinetics. sciopen.com |
| Defect-Engineered Nanosheets | Controlled introduction of defects | Improved visible light absorption and charge mobility | Defect-minimized α-SnWO4 shows enhanced photocatalytic activity. researchgate.net |
Upscaling Synthesis and Industrial Feasibility Studies for this compound Applications
While laboratory-scale synthesis of this compound with desirable properties is a significant achievement, the transition to industrial-scale production presents a different set of challenges. Research in this area is focused on developing synthesis methods that are not only effective but also economically viable and scalable.
Hydrothermal and solvothermal methods are commonly employed for synthesizing this compound nanomaterials. researchgate.netmdpi.com These methods offer good control over the product's morphology and crystallinity. For instance, a hydrothermal method using tin chloride and sodium tungstate has been used to produce α-SnWO4 with a crystallite size of approximately 25 nm. researchgate.net However, the scalability of these batch processes can be a concern for large-scale industrial production.
Techno-economic analysis (TEA) and life cycle assessment (LCA) are crucial for evaluating the industrial feasibility of this compound applications. researchgate.net These assessments provide a comprehensive view of the economic viability and environmental impact of the entire production process, from raw material extraction to final product disposal or recycling. Such studies are essential for bridging the gap between laboratory research and industrial implementation. researchgate.net
The table below outlines key considerations for upscaling the synthesis of this compound.
| Aspect | Key Challenge | Potential Solution |
| Synthesis Method | Scalability of batch processes | Development of continuous flow synthesis methods. |
| Precursor Cost | High cost of some precursors | Investigation of more abundant and cost-effective raw materials. |
| Process Efficiency | Energy consumption and reaction time | Optimization of reaction parameters and catalyst use. |
| Industrial Viability | Economic and environmental impact | Conducting thorough Techno-Economic Analysis (TEA) and Life Cycle Assessment (LCA). researchgate.net |
Integration of Artificial Intelligence and Machine Learning in this compound Materials Discovery
The traditional "trial and error" approach to materials discovery is often time-consuming and resource-intensive. mdpi.com The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this process by enabling a more data-driven and predictive approach to materials design and discovery. arxiv.orgresearchgate.net
In the context of this compound, AI and ML can be used to accelerate the identification of new compositions, structures, and synthesis parameters that could lead to enhanced properties. By analyzing large datasets from experiments and computational simulations, machine learning algorithms can identify complex relationships between material characteristics and performance. mdpi.com This can significantly reduce the number of experiments required, saving time and resources. arxiv.orgresearchgate.net
The table below highlights the role of AI and ML in the discovery of this compound materials.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Modeling | Using algorithms to predict material properties based on composition and structure. | Faster screening of potential this compound modifications for improved performance. mdpi.com |
| Generative Design | Employing generative models to propose novel material structures with desired functionalities. | Discovery of new this compound-based materials with tailored properties for specific applications. arxiv.orgmicrosoft.com |
| Automated Experimentation | Integrating AI with robotic platforms for high-throughput synthesis and characterization. | Accelerated validation of AI-predicted this compound materials. arxiv.orgresearchgate.net |
Environmental and Sustainability Considerations in this compound Technology Development
As with any emerging technology, it is crucial to consider the environmental and sustainability implications of this compound throughout its lifecycle. This includes the sourcing of raw materials, the energy consumption and waste generation during synthesis, and the end-of-life management of products containing this compound.
Tungsten itself is considered a critical raw material, with concerns about its supply and the environmental impact of its mining. mdpi.com Therefore, a circular economy approach that emphasizes the recycling and reuse of tungsten-containing materials is essential for long-term sustainability. mdpi.com
The synthesis of this compound, particularly at an industrial scale, needs to be designed to be as "green" as possible. This involves using environmentally benign solvents, reducing energy consumption, and minimizing the generation of hazardous waste. tubitak.gov.tr Green synthesis routes, which utilize plant extracts or other biological materials as reducing or capping agents, are being explored as more sustainable alternatives to conventional chemical methods. tubitak.gov.tr
The potential environmental impact of this compound nanoparticles themselves also requires careful evaluation. While this compound is generally considered to be of low toxicity, the long-term effects of its release into the environment are not yet fully understood. mdpi.com Concerns have been raised about the stability of tungsten in the environment, as it was previously thought to be more stable than recent research indicates. epa.gov
Companies are increasingly adopting sustainability goals, such as achieving net-zero emissions and promoting a circular economy. tsmc.comcnh.com The development of this compound technologies should align with these broader sustainability objectives.
The table below summarizes the key environmental and sustainability considerations for this compound technology.
| Consideration | Key Issue | Sustainable Approach |
| Raw Material Sourcing | Tungsten is a critical raw material with mining impacts. | Promoting recycling and a circular economy for tungsten. mdpi.com |
| Synthesis Process | Energy consumption and hazardous waste generation. | Developing green synthesis methods and optimizing process efficiency. tubitak.gov.tr |
| Nanoparticle Toxicity | Potential long-term environmental and health impacts. | Conducting thorough ecotoxicological studies. |
| End-of-Life Management | Disposal of products containing this compound. | Designing for recyclability and developing effective recycling processes. |
Q & A
Q. What are the standard synthesis methods for tin tungstate (SnWO₄), and how do they influence its crystallographic properties?
this compound is typically synthesized via wet-chemical routes such as coprecipitation, hydrothermal, or sol-gel methods. For example, coprecipitation involves mixing stoichiometric solutions of tin (IV) chloride and sodium tungstate under controlled pH, followed by calcination to achieve phase purity . Hydrothermal synthesis allows finer control over crystallite size and morphology by adjusting temperature (e.g., 160–200°C) and reaction time (12–48 hours) . The choice of synthesis method directly impacts the α-SnWO₄ phase stability, bandgap (~1.9 eV), and photoelectrochemical performance.
Q. Which characterization techniques are essential for verifying the structural integrity of SnWO₄?
- X-ray diffraction (XRD) : Confirm phase purity and crystallinity by matching peaks with reference patterns (e.g., α-SnWO₄, JCPDS 29-1354) .
- Scanning electron microscopy (SEM) : Assess particle morphology and size distribution. Agglomeration or irregular shapes may indicate incomplete reactions .
- UV-Vis spectroscopy : Determine optical bandgap via Tauc plots (e.g., direct/indirect transitions) .
Q. How can researchers address inconsistencies in reported bandgap values for SnWO₄?
Discrepancies often arise from synthesis conditions (e.g., oxygen vacancies, doping) or measurement techniques (diffuse reflectance vs. photoluminescence). To resolve contradictions, replicate experiments under identical parameters and validate results using multiple methods (e.g., UV-Vis, ellipsometry) .
Advanced Research Questions
Q. What advanced strategies optimize SnWO₄’s photoelectrochemical efficiency for solar water splitting?
- Doping : Incorporate transition metals (e.g., Fe³⁺, Co²⁺) into the SnWO₄ lattice to enhance charge carrier mobility. For example, Fe doping reduces recombination by introducing intermediate energy levels .
- Nanostructuring : Fabricate nanorod or mesoporous architectures to increase surface area and light absorption. Template-assisted synthesis (e.g., using polystyrene spheres) can achieve controlled pore sizes .
- Heterojunctions : Combine SnWO₄ with TiO₂ or BiVO₄ to improve charge separation. Use pulsed laser deposition (PLD) for precise interfacial engineering .
Q. How can in situ surface analysis resolve mechanistic ambiguities in SnWO₄’s corrosion inhibition or catalytic behavior?
- X-ray photoelectron spectroscopy (XPS) : Track oxidation states of Sn (Sn⁴⁺ → Sn²⁺) and W (W⁶⁺) during electrochemical cycling to identify degradation pathways .
- Electrochemical impedance spectroscopy (EIS) : Model charge-transfer resistance and interfacial reactions under operational conditions (e.g., pH 7, 1 Sun illumination) .
Q. What computational approaches are used to model SnWO₄’s electronic structure and defect chemistry?
Density functional theory (DFT) simulations predict band alignment, oxygen vacancy formation energies, and dopant incorporation effects. For instance, DFT reveals that W vacancies in α-SnWO₄ act as electron traps, reducing photocurrent . Pair simulations with experimental data (e.g., photoluminescence decay kinetics) to validate models .
Q. How do synthesis parameters affect SnWO₄ thin-film adhesion and stability on conductive substrates?
- Substrate pretreatment : Use oxygen plasma or chemical etching (e.g., HCl) on FTO/ITO to enhance film adhesion.
- Annealing atmosphere : Post-deposition annealing in argon mitigates Sn oxidation compared to air .
- Layer-by-layer deposition : Atomic layer deposition (ALD) ensures uniform thickness and minimizes pinholes .
Methodological Guidance for Data Analysis
Q. How should researchers design experiments to isolate SnWO₄’s intrinsic properties from extrinsic factors?
- Control groups : Synthesize undoped SnWO₄ alongside doped variants to quantify dopant effects.
- Environmental controls : Conduct photoelectrochemical tests in inert atmospheres (N₂ glovebox) to exclude oxygen/humidity interference .
- Statistical rigor : Use triplicate samples and error bars in data reporting to account for batch variability .
Q. What frameworks help evaluate conflicting data on SnWO₄’s stability under operational conditions?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design limitations. For example, compare accelerated aging tests (e.g., 72-hour illumination) with real-world conditions to identify overestimations of stability .
Q. How can systematic reviews address gaps in SnWO₄ research?
Use PICO framework (Population: SnWO₄; Intervention: Synthesis method; Comparison: Performance metrics; Outcome: Efficiency/stability) to structure meta-analyses. Cross-reference studies reporting >10% incident photon-to-current efficiency (IPCE) to identify best practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
